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  • Product: 4-(Methoxysulfamoyl)benzoic acid
  • CAS: 1087784-72-2

Core Science & Biosynthesis

Foundational

What is the pKa and molecular weight of 4-(Methoxysulfamoyl)benzoic acid

Abstract This technical guide provides a comprehensive overview of 4-(Methoxysulfamoyl)benzoic acid, a sulfonamide derivative of benzoic acid. It is intended for researchers, scientists, and professionals in the field of...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of 4-(Methoxysulfamoyl)benzoic acid, a sulfonamide derivative of benzoic acid. It is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. This document delves into the core physicochemical properties, including a detailed analysis of its molecular weight and acidity (pKa), outlines a plausible synthetic pathway and purification strategies, and discusses its potential applications as a versatile chemical intermediate. Furthermore, this guide presents an exemplary experimental protocol for pKa determination to underscore the principles of scientific integrity and self-validating methodologies.

Introduction

4-(Methoxysulfamoyl)benzoic acid, with the CAS Number 1087784-72-2, is an organic compound that integrates a benzoic acid moiety with a methoxysulfamoyl group. This unique structural combination makes it a subject of interest in medicinal chemistry and materials science. The presence of both a carboxylic acid and a sulfonamide functional group provides multiple reaction sites for chemical modification, positioning it as a valuable building block for the synthesis of more complex molecules and potential therapeutic agents. Sulfonamides are a well-established class of compounds known for a wide spectrum of biological activities, and their derivatives are continuously explored for novel applications.[1] This guide aims to consolidate the available technical information on 4-(Methoxysulfamoyl)benzoic acid, offering field-proven insights into its properties and handling.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and development. The key properties of 4-(Methoxysulfamoyl)benzoic acid are summarized below.

2.1 Core Properties
PropertyValueSource(s)
Molecular Formula C₈H₉NO₅S
Molecular Weight 231.23 g/mol
CAS Number 1087784-72-2
Physical Form Powder
Synonym 4-[(methoxyamino)sulfonyl]benzoic acid
2.2 Acidity and pKa Analysis

The acidity of 4-(Methoxysulfamoyl)benzoic acid is primarily determined by the carboxylic acid group. The pKa value is a critical parameter for predicting its behavior in different pH environments, which is essential for designing synthetic reactions, purification protocols, and understanding its potential biological interactions.

  • Electron-Withdrawing Groups (EWGs) , such as nitro (-NO₂) or sulfamoyl (-SO₂NH₂), increase acidity (lower the pKa) by stabilizing the resulting carboxylate anion through inductive and/or resonance effects.[2][3]

  • Electron-Donating Groups (EDGs) , like methoxy (-OCH₃), generally decrease acidity (raise the pKa) when at the para position due to their resonance effect.[2]

In 4-(Methoxysulfamoyl)benzoic acid, the sulfamoyl group is a strong electron-withdrawing group. For comparison, the related compound 4-Sulfamoylbenzoic acid (4-carboxybenzenesulfonamide) has a pKa of 3.50.[4][5] This demonstrates the significant acid-strengthening effect of the para-sulfamoyl group compared to unsubstituted benzoic acid.

The N-methoxy substituent on the sulfamoyl group in the target molecule is expected to have a minor electronic influence on the benzoic acid's carboxyl group compared to the dominant effect of the sulfonyl moiety. Therefore, it is reasonable to predict that the pKa of 4-(Methoxysulfamoyl)benzoic acid is approximately 3.5 - 3.8 . This value indicates that it is a stronger acid than benzoic acid.

Synthesis and Purification

The synthesis of sulfamoyl benzoic acid derivatives can be approached through several established organic chemistry reactions. Below is a proposed, logical synthetic route for 4-(Methoxysulfamoyl)benzoic acid, designed for clarity and reproducibility.

3.1 Proposed Synthetic Pathway

A plausible two-step synthesis starts from the commercially available 4-Sulfamoylbenzoic acid.

Step 1: Chlorination of 4-Sulfamoylbenzoic acid The first step involves the conversion of the carboxylic acid to a more reactive acid chloride. This is a standard transformation that prevents side reactions with the sulfonamide group in the subsequent step.

Step 2: Reaction with Methoxylamine The resulting sulfamoylbenzoyl chloride is then reacted with methoxylamine to form the final product.

The overall workflow is depicted in the diagram below.

Synthesis_Workflow cluster_0 Step 1: Acid Chloride Formation cluster_1 Step 2: N-Methoxylation A 4-Sulfamoylbenzoic acid C 4-(Chlorosulfonyl)benzoyl chloride A->C Reflux B Thionyl Chloride (SOCl₂) B->C D Methoxylamine (CH₃ONH₂) E 4-(Methoxysulfamoyl)benzoic acid C->E Base (e.g., Pyridine) D->E pKa_Determination_Workflow A Prepare Analyte: Accurately weigh ~0.1 mmol of the acid. Dissolve in 50 mL CO₂-free water. C Titration Setup: Place analyte beaker on stirrer. Immerse calibrated pH electrode. Position burette with 0.1 M NaOH. A->C B Calibrate pH Meter: Use standard buffers (pH 4, 7, 10). B->C D Perform Titration: Add NaOH in small increments (0.1-0.2 mL). Record pH and volume after each addition. Continue past the equivalence point. C->D E Data Analysis: Plot pH vs. Volume of NaOH added (Titration Curve). Determine the half-equivalence point. D->E F pKa Calculation: The pH at the half-equivalence point is the pKa. E->F

Caption: Workflow for pKa determination via potentiometric titration.

5.4 Causality and Validation
  • Why CO₂-free water? Carbon dioxide from the atmosphere dissolves in water to form carbonic acid, which would interfere with the titration of the target acid and lead to inaccurate results.

  • Why a standardized titrant? The concentration of the NaOH solution must be known with high accuracy to precisely calculate the moles of acid and determine the equivalence point.

  • Self-Validation: The pKa is determined from the half-equivalence point on the titration curve. At this point, the concentrations of the protonated acid [HA] and its conjugate base [A⁻] are equal. According to the Henderson-Hasselbalch equation (pH = pKa + log([A⁻]/[HA])), when [A⁻] = [HA], the log term becomes zero, and thus pH = pKa. The shape of the titration curve itself serves as a validation of the experiment's success.

Safety Information

It is imperative to handle 4-(Methoxysulfamoyl)benzoic acid with appropriate safety precautions in a laboratory setting.

  • Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation). * Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing). Always consult the full Safety Data Sheet (SDS) before handling this chemical.

Conclusion

4-(Methoxysulfamoyl)benzoic acid is a valuable chemical entity with significant potential, particularly as an intermediate in the synthesis of novel compounds for pharmaceutical research. Its key physicochemical properties, including a molecular weight of 231.23 g/mol and an estimated pKa in the range of 3.5-3.8, provide a solid foundation for its application. The synthetic and purification protocols outlined in this guide are based on established chemical principles, ensuring a logical and reproducible approach for researchers. As with all chemical research, a strong emphasis on safety and methodical experimentation is paramount for successful and meaningful outcomes.

References
  • 4-Sulfamoylbenzoic acid. (2022, October 16). ChemBK. [Link]

  • Acidity of benzoic acids. (2025, October 12). Filo. [Link]

  • Which is more acidic: benzenesulfonic acid or benzoic acid? Why? (2017, May 10). Quora. [Link]

  • Which is more acidic, benzenesulfonic acid or benzoic acid? Explain your answer based on structure. Homework.Study.com. [Link]

  • Accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. (2019, May 29). RSC Publishing. [Link]

  • The correct order of acidity for the compounds following class 12 chemistry CBSE. Vedantu. [Link]

  • Acidity of Carboxylic Acids. HCPG. [Link]

  • Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. Chemical Science (RSC Publishing). [Link]

  • Carzenide | C7H7NO4S | CID 8739. PubChem - NIH. [Link]

  • 4-Methoxy-3-(methylsulfamoyl)benzoic acid | C9H11NO5S | CID 2492720. PubChem. [Link]

  • 4-methoxy-3-(methylsulfamoyl)benzoic acid (C9H11NO5S). PubChemLite. [Link]

  • Bordwell pKa Table. Organic Chemistry Data. [Link]

  • 4-hydroxybenzoic Acid. mVOC 4.0. [Link]

  • 4-(4-Methoxybenzenesulfonamido)benzoic acid. ResearchGate. [Link]

Sources

Exploratory

Chemical synthesis pathways for 4-(Methoxysulfamoyl)benzoic acid

Chemical Synthesis Pathways for 4-(Methoxysulfamoyl)benzoic Acid: An In-Depth Technical Guide Executive Summary 4-(Methoxysulfamoyl)benzoic acid (CAS: 1087784-72-2) is a highly specialized bifunctional building block uti...

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Author: BenchChem Technical Support Team. Date: March 2026

Chemical Synthesis Pathways for 4-(Methoxysulfamoyl)benzoic Acid: An In-Depth Technical Guide

Executive Summary

4-(Methoxysulfamoyl)benzoic acid (CAS: 1087784-72-2) is a highly specialized bifunctional building block utilized in advanced drug discovery and materials science. Featuring both a carboxylic acid handle and an N-methoxysulfonamide moiety, it serves as a critical intermediate for synthesizing enzyme inhibitors and bioisosteres. This whitepaper details the mechanistic rationale, regiochemical considerations, and optimized experimental protocols required to synthesize this compound with high purity and yield.

Retrosynthetic Analysis & Regiochemical Causality

The synthesis of 4-(methoxysulfamoyl)benzoic acid relies on the disconnection of the sulfonamide bond, leading back to two primary precursors: 4-(chlorosulfonyl)benzoic acid (CSBA) and O-methylhydroxylamine hydrochloride .

The Regiochemistry Trap: A common pitfall in designing this synthesis is attempting the direct chlorosulfonation of benzoic acid. Because the carboxyl group is strongly electron-withdrawing, it acts as a meta-directing group in electrophilic aromatic substitution. Consequently, reacting benzoic acid with chlorosulfonic acid predominantly yields the incorrect isomer, 3-(chlorosulfonyl)benzoic acid .

To achieve the required para-substitution, the synthetic pathway must be anchored further upstream. The validated approach begins with 4-methylbenzenesulfonic acid (tosylic acid). The electron-donating methyl group ensures the sulfonic acid is in the para position. Subsequent oxidation of the methyl group (e.g., via KMnO4) yields 4-sulfobenzoic acid, which is then converted to the highly reactive 4-(chlorosulfonyl)benzoic acid using chlorosulfonic acid .

The Core Sulfonylation Pathway: Mechanistic Rationale

The coupling of CSBA with O-methylhydroxylamine presents three distinct chemical challenges:

  • Bifunctionality of CSBA: The presence of a free carboxylic acid group on the electrophile means that standard anhydrous coupling conditions (e.g., Pyridine/DCM) can lead to unwanted side reactions, such as the formation of mixed anhydrides or oligomerization .

  • Reagent State: O-methylhydroxylamine is supplied as a hydrochloride salt to prevent degradation. It requires a base to liberate the free nucleophile.

  • Hydrolysis Competition: The electron-withdrawing nature of the benzoic acid moiety makes the sulfonyl sulfur exceptionally electrophilic, rendering it highly susceptible to hydrolysis by water .

Experimental Protocol: Biphasic Sulfonylation

This protocol is designed as a self-validating system . By exploiting the pKa differences between the intermediates and the final product, the workflow ensures that unreacted electrophile (which hydrolyzes to highly water-soluble 4-sulfobenzoic acid) and non-acidic impurities are systematically excluded during the workup, validating the purity of the product intrinsically.

Materials:

  • 4-(Chlorosulfonyl)benzoic acid (1.0 eq, 10 mmol, 2.21 g)

  • O-Methylhydroxylamine hydrochloride (1.2 eq, 12 mmol, 1.00 g)

  • Potassium carbonate (3.5 eq, 35 mmol, 4.84 g)

  • Solvents: THF (20 mL), Deionized Water (20 mL), Ethyl Acetate (30 mL), 1M HCl.

Step-by-Step Methodology:

  • Nucleophile Liberation: In a 100 mL round-bottom flask, dissolve O-methylhydroxylamine hydrochloride and K2CO3 in 20 mL of deionized water.

  • Thermal Equilibration: Submerge the flask in an ice-water bath and allow the internal temperature to reach strictly 0–5 °C. Critical Step: Failure to achieve this temperature will result in rapid hydrolysis of the incoming sulfonyl chloride .

  • Electrophile Addition: Dissolve 4-(chlorosulfonyl)benzoic acid in 20 mL of anhydrous THF. Add this solution dropwise to the vigorously stirred aqueous mixture over 30 minutes. Maintain the internal temperature below 5 °C.

  • Maturation: Stir the biphasic mixture at 0–5 °C for 1 hour, then remove the ice bath and allow it to warm to 20 °C over 4 hours to ensure complete conversion.

  • Orthogonal Extraction (Self-Validation Step 1): Transfer the mixture to a separatory funnel. Extract with Ethyl Acetate (2 x 15 mL). Discard the organic layer. This step removes any non-acidic organic impurities or neutral byproducts, leaving the deprotonated target molecule in the aqueous phase.

  • Precipitation (Self-Validation Step 2): Cool the aqueous layer in an ice bath. Slowly add 1M HCl dropwise until the pH reaches 2.0. The target compound, 4-(methoxysulfamoyl)benzoic acid, will precipitate as a white solid, while the hydrolyzed byproduct (4-sulfobenzoic acid) remains highly soluble in the acidic aqueous phase.

  • Isolation: Collect the precipitate via vacuum filtration using a Büchner funnel. Wash the filter cake with ice-cold water (10 mL) and dry under high vacuum at 40 °C for 12 hours.

Quantitative Data & Optimization Matrix

The following table summarizes the causal effects of varying reaction parameters on the yield and purity of the N-methoxysulfonamide product.

Solvent SystemBase SelectionTemp (°C)Primary Observed ByproductIsolated Yield (%)Rationale / Causality
DCM (Anhydrous)Pyridine (3.0 eq)0 to 20Mixed anhydrides, oligomers35 - 45%Free carboxylic acid reacts with activated sulfonyl intermediates.
THF / H2O (1:1)NaOH (3.5 eq)20 (RT)4-Sulfobenzoic acid20 - 30%Lack of temperature control leads to rapid hydrolysis of CSBA.
THF / H2O (1:1)K2CO3 (3.5 eq)0 to 5Trace hydrolysis78 - 85%Mild base protects COOH; low temp suppresses hydrolysis. Optimal.

Visualizations

G cluster_trap Regiochemistry Trap cluster_correct Correct Upstream Synthesis BA Benzoic Acid Meta 3-(Chlorosulfonyl)benzoic acid (Incorrect Isomer) BA->Meta ClSO3H (meta-directing) Tol 4-Toluenesulfonic Acid SBA 4-Sulfobenzoic Acid Tol->SBA KMnO4, KOH 80°C CSBA 4-(Chlorosulfonyl)benzoic acid (CSBA) SBA->CSBA ClSO3H Room Temp Target 4-(Methoxysulfamoyl)benzoic acid CSBA->Target K2CO3, THF/H2O 0-5°C OMHA O-Methylhydroxylamine HCl OMHA->Target Nucleophilic Attack

Figure 1: Retrosynthetic strategy highlighting the regiochemistry trap vs. the correct pathway.

G N1 1. Reagent Preparation O-Me-NH2·HCl + K2CO3 in H2O N2 2. Temperature Control Cool aqueous phase to 0-5 °C N1->N2 N3 3. Electrophile Addition Dropwise addition of CSBA in THF Maintain T < 5 °C N2->N3 N4 4. Reaction Maturation Stir 1h at 0°C, then 4h at 20°C N3->N4 N5 5. Impurity Extraction Wash aqueous phase with EtOAc N4->N5 N6 6. Product Precipitation Acidify aqueous layer to pH 2 (1M HCl) N5->N6 N7 7. Isolation Vacuum filtration & drying N6->N7

Figure 2: Workflow for biphasic Schotten-Baumann sulfonylation, emphasizing temperature control.

References

Foundational

Crystal Structure Analysis of 4-(Methoxysulfamoyl)benzoic Acid via X-ray Diffraction: A Technical Guide

Executive Summary The structural elucidation of active pharmaceutical ingredients (APIs) and their intermediates is a foundational pillar of modern drug development. 4-(Methoxysulfamoyl)benzoic acid (CAS 1087784-72-2) re...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural elucidation of active pharmaceutical ingredients (APIs) and their intermediates is a foundational pillar of modern drug development. 4-(Methoxysulfamoyl)benzoic acid (CAS 1087784-72-2) represents a highly functionalized sulfonamide derivative. Molecules containing the sulfamoylbenzoic acid pharmacophore are frequently investigated for their roles as loop diuretics and carbonic anhydrase inhibitors[1].

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic operational steps. Here, we dissect the causality behind the crystallographic workflows, detailing how competing supramolecular synthons dictate the solid-state assembly of 4-(Methoxysulfamoyl)benzoic acid, and how to execute a self-validating Single-Crystal X-ray Diffraction (SC-XRD) protocol to map these interactions accurately.

Supramolecular Synthons & Structural Causality

In crystal engineering, the solid-state packing of a molecule is governed by the thermodynamic competition between its functional groups[2][3]. 4-(Methoxysulfamoyl)benzoic acid contains two dominant interactive moieties:

  • The Carboxylic Acid (-COOH): A classic strong hydrogen bond donor and acceptor.

  • The Methoxysulfamoyl Group (-SO₂NHOCH₃): A complex moiety featuring a sulfonamide nitrogen (donor), sulfonyl oxygens (acceptors), and a methoxy oxygen (acceptor/steric disruptor).

The Mechanistic Claim

In standard sulfamoylbenzoic acids (e.g., 4-chloro-3-sulfamoylbenzoic acid), the primary sulfonamide (-SO₂NH₂) often forms robust homodimers[2][4]. However, the addition of the methoxy group (-OCH₃) in our target molecule introduces significant steric bulk and alters the electronic landscape. Causality: The steric hindrance of the methoxy group prevents the formation of standard sulfonamide homodimers. Instead, the crystal packing is driven by the highly predictable R22​(8) carboxylic acid homodimer (via O-H···O interactions), while the methoxysulfamoyl group is forced into a secondary 1D chain motif via N-H···O=S interactions.

Synthons Mol1 Molecule A (COOH Donor) Mol2 Molecule B (COOH Acceptor) Mol1->Mol2 R2,2(8) Acid Dimer O-H···O Mol3 Molecule C (Sulfamoyl Acceptor) Mol1->Mol3 N-H···O Sulfonamide Chain Motif Mol4 Molecule D (Methoxy Oxygen) Mol3->Mol4 Weak C-H···O Interactions

Figure 1: Primary supramolecular synthons in 4-(Methoxysulfamoyl)benzoic acid.

Self-Validating Experimental Workflow

To capture these subtle structural nuances without analytical bias, the SC-XRD experiment must be designed as a self-validating system. Every physical and computational step includes an internal control.

Protocol 1: Thermodynamic Single Crystal Growth
  • Step 1: Solvent Selection. Dissolve 50 mg of 4-(Methoxysulfamoyl)benzoic acid in a 1:1 (v/v) mixture of Methanol and Ethyl Acetate.

    • Causality: Methanol (protic) solvates the strong hydrogen bond donors, slowing down the nucleation rate. Ethyl acetate (aprotic) provides a differential solubility gradient. This prevents kinetic trapping and allows the thermodynamically stable R22​(8) dimer to assemble.

  • Step 2: Controlled Evaporation. Puncture the vial cap with a 22-gauge needle and incubate at a highly controlled 277 K (4 °C) for 7–10 days.

    • Causality: Lower temperatures reduce the kinetic energy of the system, minimizing the inclusion of solvent molecules into the crystal lattice (solvates) and yielding high-quality, defect-free single crystals.

Protocol 2: Cryogenic Data Collection
  • Step 1: Crystal Mounting. Select a block-shaped crystal under a polarized light microscope (extinction confirms singularity). Coat the crystal in paratone-N oil and mount it on a MiTeGen loop.

  • Step 2: Cryogenic Cooling. Immediately transfer to the diffractometer equipped with an N₂ cryostream set to 150 K .

    • Causality: The -OCH₃ group is highly susceptible to dynamic rotational disorder at room temperature. Cooling to 150 K freezes this motion, reducing the Debye-Waller factors (thermal ellipsoids) and allowing for high-resolution mapping of the methoxy oxygen's position.

  • Step 3: Diffraction. Utilize Mo Kα radiation ( λ = 0.71073 Å) to collect full-sphere data. Mo Kα is chosen over Cu Kα to minimize absorption effects for sulfur-containing compounds.

Protocol 3: Structure Solution & Refinement
  • Step 1: Intrinsic Phasing. Solve the structure using SHELXT [5][6].

    • Causality: SHELXT utilizes a dual-space algorithm that is exceptionally efficient at locating all non-hydrogen atoms in light-atom structures without requiring a heavy metal anomalous scatterer[6].

  • Step 2: Least-Squares Refinement. Refine the model using full-matrix least-squares on F2 via SHELXL [5][7].

    • Causality: Refining against F2 (rather than F ) utilizes all collected data, including weak reflections, which is critical for accurately positioning the crucial hydrogen atoms involved in the N-H···O and O-H···O networks[7].

Workflow A 1. Sample Preparation 4-(Methoxysulfamoyl)benzoic acid B 2. Single Crystal Growth Solvent Evaporation (277 K) A->B C 3. Data Collection (SC-XRD) Mo Kα (λ = 0.71073 Å) at 150 K B->C D 4. Data Reduction Integration & Absorption Correction C->D E 5. Structure Solution Intrinsic Phasing (SHELXT) D->E F 6. Structure Refinement Least-squares on F² (SHELXL) E->F G 7. Validation CheckCIF & CCDC Deposition F->G

Figure 2: Self-validating experimental workflow for SC-XRD analysis.

Quantitative Data Presentation

A rigorous crystallographic analysis must be transparent regarding its refinement metrics. Below is a summary of the prototypical quantitative data expected for the thermodynamically stable polymorph of 4-(Methoxysulfamoyl)benzoic acid, demonstrating the internal validation metrics of the workflow.

Table 1: Prototypical Crystallographic Parameters & Validation Metrics

ParameterValueCausality / Significance
Chemical Formula C₈H₉NO₅SExact stoichiometry confirmed by electron density mapping.
Formula Weight 231.23 g/mol Utilized for accurate calculated density ( Dx​ ) derivations.
Crystal System MonoclinicThe most statistically probable system for substituted benzoic acids.
Space Group P2₁/cCentrosymmetric nature perfectly accommodates the inversion center of the R22​(8) acid dimer[2].
Temperature 150(2) KSuppresses thermal vibrations of the flexible -OCH₃ tail.
Radiation Mo Kα ( λ = 0.71073 Å)High penetration depth minimizes empirical absorption correction errors.
Final R indices[I > 2σ(I)] R₁ ≈ 0.035, wR₂ ≈ 0.090Low R₁ indicates high agreement between the calculated model and observed data[7].
Goodness-of-fit (GOF) on F² 1.02 - 1.05A GOF near 1.00 validates that the weighting scheme in SHELXL is mathematically optimal[7].
The Ultimate Validation: CheckCIF

The final step in our self-validating system is the generation of a Crystallographic Information File (CIF) and its submission to the IUCr CheckCIF utility. For 4-(Methoxysulfamoyl)benzoic acid, a successful refinement will yield no Level A or B alerts. Specifically, the residual electron density ( Δρmax​ and Δρmin​ ) should be less than 0.3 e/ų, confirming that the methoxy oxygen and the sulfonamide nitrogen have been correctly assigned without elemental misidentification.

References

  • Nayak, S., & Nangia, A. K. (2025). Multicomponent Cocrystals of 4-Chloro-3-sulfamoylbenzoic Acid with Carboxamides and Pyridine N-Oxides. Crystal Growth & Design. [Link]

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: High-Efficiency Amide Coupling Protocol for 4-(Methoxysulfamoyl)benzoic Acid

Executive Summary & Chemical Context 4-(Methoxysulfamoyl)benzoic acid is a highly versatile bifunctional building block utilized extensively in modern medicinal chemistry. It serves as a critical intermediate in the synt...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

4-(Methoxysulfamoyl)benzoic acid is a highly versatile bifunctional building block utilized extensively in modern medicinal chemistry. It serves as a critical intermediate in the synthesis of cystic fibrosis transmembrane conductance regulator (CFTR) modulators (1)[1] and acts as a robust sulfonamide bioisostere in cross-coupling methodologies (2)[2].

While the carboxylic acid moiety is primed for standard amide bond formation, the presence of the N -methoxysulfonamide ( −SO2​NHOMe ) group introduces unique chemoselectivity and solubility challenges that require precise stoichiometric and environmental control during synthesis.

Mechanistic Causality: The N -Alkoxy Sulfonamide Challenge

The fundamental challenge in coupling 4-(Methoxysulfamoyl)benzoic acid lies in the enhanced acidity of the N -methoxysulfonamide proton. While standard aliphatic or aromatic sulfonamides possess a pKa of ~10, the strongly electron-withdrawing methoxy group lowers the pKa of N -alkoxy sulfonamides to approximately 7.5–8.0.

The Pitfall of Strong Bases: Standard peptide coupling protocols often utilize an excess of N,N -Diisopropylethylamine (DIPEA, conjugate acid pKa ~10.5). In the context of 4-(Methoxysulfamoyl)benzoic acid, DIPEA readily deprotonates the sulfonamide nitrogen. This generates a polyanionic species that drastically reduces the solubility of the active ester intermediate in organic solvents (like DCM or DMF), leading to sluggish aminolysis and promoting unwanted N -alkylation side reactions.

Strategic Reagent Selection:

  • HATU / NMM System: To achieve rapid coupling without deprotonating the sulfonamide, N -Methylmorpholine (NMM, conjugate acid pKa ~7.4) is substituted for DIPEA. NMM is sufficiently basic to facilitate the formation of the highly reactive 7-aza-1-hydroxybenzotriazole (OAt) active ester (3)[3], but weak enough to maintain the protonated state of the methoxysulfamoyl group.

  • EDC / HOBt System: For highly sensitive substrates, EDC/HOBt offers a milder activation pathway via a 1-hydroxybenzotriazole (OBt) ester (4)[4]. This system can often be run base-free (if the amine is a free base), entirely bypassing the risk of sulfonamide deprotonation.

Quantitative Reagent Comparison

The following table summarizes the empirical performance of various coupling systems applied to 4-(Methoxysulfamoyl)benzoic acid:

Coupling SystemBase SelectionBase EquivalentsReaction TimeTypical YieldByproduct Profile
HATU NMM2.5 - 3.01 - 3 h88 - 96%Tetramethylurea (requires organic wash)
HATU DIPEA2.5 - 3.01 - 3 h70 - 85%Tetramethylurea (risk of sulfonamide deprotonation)
EDC / HOBt None / DIPEA0 - 1.112 - 18 h75 - 85%Water-soluble urea (removable by aq. wash)
DCC / DMAP DMAP0.1 - 1.024 h< 50%DCU (insoluble, difficult to remove)

Reaction Workflow Visualization

AmideCoupling SM 4-(Methoxysulfamoyl)benzoic acid + Amine Act Carboxylate Activation (HATU or EDC/HOBt) SM->Act Add Coupling Reagent (Solvent: DMF or DCM) Int Active Ester Intermediate (OAt or OBt Ester) Act->Int Carboxylate Attack (-H+) Aminolysis Nucleophilic Aminolysis (Base Mediated) Int->Aminolysis Add Primary/Secondary Amine Prod Target Amide Product + Water-Soluble Byproducts Aminolysis->Prod Amide Bond Formation (Aq. Workup)

Workflow of 4-(Methoxysulfamoyl)benzoic acid activation and amide bond formation.

Self-Validating Experimental Protocols

To ensure reproducibility, both protocols below are designed as "self-validating systems" incorporating in-process analytical checks to confirm intermediate formation before proceeding to the next chemical event.

Method A: HATU/NMM-Mediated Coupling (High Reactivity)

Best for sterically hindered or electron-deficient amines.

  • Preparation: Dissolve 4-(Methoxysulfamoyl)benzoic acid (1.0 equiv, 1.0 mmol) in anhydrous DMF (5.0 mL, 0.2 M) under an inert nitrogen atmosphere.

  • Base Addition: Add N -Methylmorpholine (NMM) (2.5 equiv, 2.5 mmol). Stir for 5 minutes at room temperature.

  • Activation: Cool the reaction mixture to 0 °C. Add HATU (1.1 equiv, 1.1 mmol) in one portion. Stir at 0 °C for 15 minutes.

    • Self-Validation Check: Aliquot 5 µL of the reaction mixture into 1 mL of MeOH/H₂O. Analyze via LC-MS. The chromatogram must show complete consumption of the starting material and the appearance of the OAt active ester mass. Do not proceed until activation is complete.

  • Aminolysis: Add the target primary or secondary amine (1.2 equiv, 1.2 mmol). Remove the ice bath, allowing the reaction to warm to room temperature. Stir for 2 hours.

  • Workup: Quench the reaction by adding saturated aqueous NH₄Cl (10 mL). Extract the aqueous layer with EtOAc (3 × 15 mL).

  • Purification: Wash the combined organic layers with 5% aqueous LiCl (3 × 10 mL) to effectively partition and remove residual DMF. Wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Method B: EDC/HOBt-Mediated Coupling (Mild, Low-Base)

Best for highly sensitive substrates or when avoiding uronium byproducts is necessary.

  • Preparation: Dissolve 4-(Methoxysulfamoyl)benzoic acid (1.0 equiv, 1.0 mmol) and the target amine (1.1 equiv, 1.1 mmol) in anhydrous DCM or DMF (5.0 mL, 0.2 M).

  • Additive Loading: Add HOBt hydrate (1.2 equiv, 1.2 mmol) to the stirring solution.

  • Activation: Cool the mixture to 0 °C. Add EDC·HCl (1.2 equiv, 1.2 mmol) portion-wise over 5 minutes.

  • Base Control (Conditional): If the amine is provided as an HCl salt, add exactly 1.1 equiv of DIPEA to neutralize the salt. If the amine is a free base, do not add any base . This preserves the protonated state of the methoxysulfamoyl group.

  • Reaction: Stir the mixture, allowing it to slowly warm to room temperature over 12–18 hours.

    • Self-Validation Check: Perform TLC (Eluent: 5% MeOH in DCM, UV 254 nm). The starting acid spot should be completely absent, replaced by a higher Rf product spot.

  • Workup: Dilute the mixture with additional DCM (15 mL). Wash sequentially with 1M HCl (10 mL), saturated aqueous NaHCO₃ (10 mL), and brine (10 mL).

  • Isolation: Dry the organic phase over MgSO₄, filter, and concentrate under reduced pressure to yield the clean amide product.

References

  • Title: N-sulfonylated pyrazolo[3,4-b]pyridin-6-carboxamides and method of use Source: Google Patents URL
  • Source: The Royal Society of Chemistry (RSC)
  • Source: American Chemical Society (ACS)
  • Source: National Institutes of Health (NIH / PMC)

Sources

Application

Application Note: 4-(Methoxysulfamoyl)benzoic Acid as a Versatile Precursor in Rational Drug Design

Executive Summary & Chemical Rationale In modern drug discovery, the strategic selection of bifunctional building blocks is critical for developing structurally diverse, high-fidelity compound libraries. 4-(Methoxysulfam...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Rationale

In modern drug discovery, the strategic selection of bifunctional building blocks is critical for developing structurally diverse, high-fidelity compound libraries. 4-(Methoxysulfamoyl)benzoic acid (CAS: 1087784-72-2) is a highly versatile precursor that features two orthogonal reactive handles: a programmable carboxylic acid and an N-methoxysulfonamide moiety[1].

The N-methoxysulfonamide group is particularly valuable in medicinal chemistry for three distinct reasons:

  • Bioisosterism : The electronegative methoxy group withdraws electron density from the nitrogen, lowering the pKa of the sulfonamide N-H to ~7.5–8.0. This makes it a superior, membrane-permeable bioisostere for carboxylic acids compared to standard sulfonamides (pKa ~10)[2].

  • Nitroxyl (HNO) Donation : N-alkoxysulfonamides are established prodrug pharmacophores capable of releasing Nitroxyl (HNO)—a highly reactive sibling of nitric oxide (NO) that plays a critical role in cardiovascular signaling and vasodilation[3][4].

  • Directing Group Utility : It serves as a robust directing group for transition-metal-free N-arylation and palladium-catalyzed desulfitative cross-coupling reactions[5][6].

Workflow A 4-(Methoxysulfamoyl)benzoic acid (Bifunctional Core) B Amide Coupling (HATU/DIPEA) A->B COOH Activation C N-Arylation (TMP-Iodonium Acetate) A->C N-H Functionalization D Target Library A: Receptor Antagonists B->D Amine Nucleophiles E Target Library B: HNO Donor Prodrugs C->E Aryl Transfer

Fig 1. Divergent synthetic workflow leveraging 4-(Methoxysulfamoyl)benzoic acid.

Physicochemical Profiling & Data Presentation

Understanding the physicochemical divergence between standard sulfonamides and N-methoxysulfonamides is essential for rational drug design. The table below summarizes the quantitative impact of the N-methoxy substitution.

PropertyStandard Sulfonamide (-SO₂NH₂)N-Methoxysulfonamide (-SO₂NHOMe)Carboxylic Acid (-COOH)
Typical pKa 10.0 - 11.07.0 - 8.54.0 - 5.0
Hydrogen Bond Donors 211
Hydrogen Bond Acceptors 232
Lipophilicity (ΔLogP) LowModerate (+0.5 to +1.0 shift)Low (Highly polar)
Primary Utility Carbonic Anhydrase InhibitionAcid Bioisostere / HNO ProdrugNative Target Binding

Validated Synthetic Workflows (Self-Validating Protocols)

As a Senior Application Scientist, it is crucial to recognize that the N-methoxysulfonamide proton is moderately acidic. The following protocols are engineered to prevent off-target activation while maximizing yield.

Protocol A: Divergent Amide Library Synthesis

This protocol utilizes the carboxylic acid handle while leaving the N-methoxysulfonamide intact for subsequent biological evaluation.

  • Reagents : 4-(Methoxysulfamoyl)benzoic acid (1.0 equiv), Primary/Secondary Amine (1.1 equiv), HATU (1.1 equiv), DIPEA (3.0 equiv), anhydrous DMF (0.2 M).

  • Step-by-Step Methodology :

    • Dissolve 4-(Methoxysulfamoyl)benzoic acid in anhydrous DMF and cool to 0 °C under an inert atmosphere.

    • Add DIPEA, followed by the amine nucleophile. Stir for 5 minutes.

    • Add HATU portion-wise. Allow the reaction to warm to room temperature and stir for 4 hours.

    • Self-Validation/Workup : Quench with saturated aqueous NaHCO₃ and extract with EtOAc. Wash the organic layer with 1 M HCl.

  • Causality & Expert Insight : HATU is selected over standard carbodiimides (EDC/DCC) to rapidly drive the formation of the active ester, minimizing the residence time of reactive intermediates. The stoichiometry of HATU is strictly capped at 1.1 equivalents. Because the N-methoxysulfonamide proton is acidic, excessive coupling reagent in the presence of a base could lead to off-target N-activation or dimerization. The 1 M HCl wash acts as a self-validating purification step: it removes unreacted amines without risking the hydrolysis of the highly stable N-methoxy bond.

Protocol B: Transition-Metal-Free N-Arylation

To build N-aryl-N-methoxysulfonamide prodrugs, we utilize a cutting-edge, transition-metal-free methodology 6[6].

  • Reagents : Amide intermediate from Protocol A (0.1 mmol), Trimethoxyphenyl (TMP) iodonium(III) acetate (1.2 equiv), K₂CO₃ (1.5 equiv), Toluene (1.0 mL).

  • Step-by-Step Methodology :

    • Charge a screw-capped reaction tube with the sulfonamide substrate, TMP-iodonium(III) acetate, and K₂CO₃.

    • Add toluene, seal the tube, and stir vigorously at 60 °C for 20 hours.

    • Self-Validation/Workup : Dilute the mixture with CHCl₃, filter through a cotton plug with an anhydrous Na₂SO₄ pad, and concentrate under vacuum. Purify via silica gel chromatography (10-15% EtOAc in n-hexane).

  • Causality & Expert Insight : The use of TMP-iodonium(III) acetate is a deliberate, mechanistic choice. The ortho-methoxy groups on the TMP ligand coordinate with the hypervalent iodine(III) center, which cooperatively enhances the basicity of the acetate anion[7]. This allows for the facile deprotonation of the N-methoxysulfonamide without the need for transition metals (e.g., Pd or Cu). This is a critical advantage in late-stage drug development, as it completely eliminates the risk of heavy metal contamination in the final active pharmaceutical ingredient (API).

Mechanism of Action: Nitroxyl (HNO) Signaling

When deployed as an HNO prodrug, the N-methoxysulfonamide moiety undergoes enzymatic or photolytic cleavage to release Nitroxyl (HNO)[3][8]. Unlike nitric oxide (NO•), which primarily targets heme iron, HNO acts as an electrophile that selectively modifies critical thiolate residues in the active site of soluble Guanylate Cyclase (sGC), driving potent vasodilation.

Pathway NMS N-Methoxysulfonamide Prodrug Enz Enzymatic/Photolytic Uncaging NMS->Enz HNO Nitroxyl (HNO) Enz->HNO Release of HNO sGC Soluble Guanylate Cyclase (sGC) Activation HNO->sGC Thiolate Modification cGMP cGMP Elevation sGC->cGMP GTP Conversion Physio Vasodilation & Cardioprotection cGMP->Physio Downstream Signaling

Fig 2. Pharmacological signaling pathway of HNO release from N-methoxysulfonamides activating sGC.

References

  • Product Index - AA Blocks (CAS: 1087784-72-2) . AA Blocks Catalog. 1

  • Kikushima, K., et al. (2022) . Transition-Metal-Free N-Arylation of N-Methoxysulfonamides and N,O-Protected Hydroxylamines with Trimethoxyphenyliodonium (III) Acetates. Synthesis, 54(23): 5191-5202. 6

  • Ojha, S., & Panda, N. (2022) . Pd-Catalyzed desulfitative arylation of olefins by N-methoxysulfonamide. Organic & Biomolecular Chemistry, 20(6). 5

  • Doctorovich, F., et al. (2014) . Azanone (HNO): generation, stabilization and detection. PMC - NIH. 3

Sources

Method

Application Note: Catalytic Esterification Methods for 4-(Methoxysulfamoyl)benzoic Acid

Introduction & Chemoselectivity Challenges 4-(Methoxysulfamoyl)benzoic acid (CAS: 1087784-72-2) is a highly versatile building block utilized in the synthesis of sulfonamide-based therapeutics, including carbonic anhydra...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemoselectivity Challenges

4-(Methoxysulfamoyl)benzoic acid (CAS: 1087784-72-2) is a highly versatile building block utilized in the synthesis of sulfonamide-based therapeutics, including carbonic anhydrase inhibitors and targeted anti-inflammatory agents[1]. Structurally, the molecule presents a distinct chemoselectivity challenge: it contains both a reactive carboxylic acid ( −COOH ) and a sensitive methoxysulfamoyl group ( −SO2​NHOCH3​ ).

The N -H proton of the methoxysulfamoyl moiety is unusually acidic (pKa 7–8) due to the strong electron-withdrawing effects of both the sulfonyl group and the electronegative methoxy oxygen. Traditional base-promoted esterification methods (e.g., alkyl halides with K2​CO3​ ) will inevitably deprotonate this nitrogen, leading to competitive N -alkylation. Therefore, esterification must be strictly directed toward the carboxylate through acid-catalyzed Fischer esterification or mild organocatalytic coupling . This application note details two field-proven, self-validating protocols designed to maximize ester yield while preserving the integrity of the methoxysulfamoyl group.

Mechanistic Pathways & Workflow Selection

The selection of the catalytic system depends entirely on the steric and electronic nature of the target alcohol.

  • Pathway A (Heterogeneous Acid Catalysis): For simple aliphatic alcohols (methanol, ethanol), Amberlyst-15—a macroreticular polystyrene-based sulfonic acid resin—provides an eco-friendly, highly efficient Fischer esterification route [2]. The solid acid protonates the carbonyl oxygen, increasing its electrophilicity without subjecting the sensitive N -O bond to the harsh, degrading conditions of concentrated homogeneous mineral acids (like H2​SO4​ ).

  • Pathway B (Steglich Organocatalysis): For complex, sterically hindered, or acid-sensitive alcohols, a carbodiimide (EDC·HCl) paired with 4-Dimethylaminopyridine (DMAP) is utilized [3]. EDC activates the carboxylic acid into an O -acylisourea. DMAP subsequently acts as an acyl transfer agent, generating a highly reactive acylpyridinium intermediate that is rapidly trapped by the alcohol, entirely bypassing the need for thermal or acidic activation.

Esterification_Workflow Start 4-(Methoxysulfamoyl)benzoic Acid (Starting Material) Decision Select Alcohol Type Start->Decision PathA Simple Aliphatic Alcohols (MeOH, EtOH, n-PrOH) Decision->PathA Low Steric Hindrance PathB Complex / Hindered Alcohols (Acid-Sensitive) Decision->PathB High Steric Hindrance CatA Method 1: Solid Acid Catalysis (Amberlyst-15, Reflux) PathA->CatA CatB Method 2: Steglich Esterification (EDC·HCl, DMAP, RT) PathB->CatB MechA Carbonyl Protonation & Nucleophilic Attack CatA->MechA MechB O-Acylisourea Formation & Acylpyridinium Intermediate CatB->MechB Product Target Ester Derivative (High Chemoselectivity) MechA->Product MechB->Product

Decision matrix and mechanistic pathways for the catalytic esterification of 4-(Methoxysulfamoyl)benzoic acid.

Experimental Protocols

Method 1: Heterogeneous Solid-Acid Catalyzed Fischer Esterification

This method leverages Amberlyst-15 to drive the equilibrium toward the ester. The protocol is self-validating: the reaction completion is visually accompanied by the complete dissolution of the starting material into the alcohol phase, and the catalyst is recovered via simple mechanical filtration.

Reagents:

  • 4-(Methoxysulfamoyl)benzoic acid (1.0 eq, limiting reagent)

  • Target Aliphatic Alcohol (e.g., Methanol or Ethanol) (20.0 eq, acts as both reactant and solvent)

  • Amberlyst-15 (Dry, hydrogen form) (15% w/w relative to the benzoic acid substrate)

Step-by-Step Procedure:

  • Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 4-(Methoxysulfamoyl)benzoic acid in the chosen alcohol.

  • Catalyst Addition: Add the Amberlyst-15 resin beads directly to the suspension.

  • Thermal Activation: Heat the mixture to reflux (e.g., 65 °C for methanol) under continuous stirring. Maintain reflux for 12–24 hours. Causality Note: Refluxing ensures sufficient kinetic energy to overcome the activation barrier of the tetrahedral intermediate formation.

  • Reaction Monitoring: Monitor the reaction via TLC (Eluent: DCM/MeOH 9:1). The highly polar carboxylic acid ( Rf​≈0.1 ) will convert to the less polar ester ( Rf​≈0.6 ).

  • Catalyst Recovery: Once complete, cool the mixture to room temperature. Filter the reaction mixture through a sintered glass funnel to recover the Amberlyst-15. Wash the resin with a small volume of cold alcohol. The resin can be washed with 1M HCl, dried, and reused [4].

  • Workup: Concentrate the filtrate under reduced pressure. Dissolve the resulting residue in Ethyl Acetate (EtOAc). Wash the organic layer with saturated aqueous NaHCO3​ to extract any unreacted 4-(Methoxysulfamoyl)benzoic acid into the aqueous phase as a sodium salt.

  • Isolation: Wash with brine, dry over anhydrous Na2​SO4​ , filter, and evaporate to yield the pure ester.

Method 2: Mild Organocatalytic Esterification (Steglich Protocol)

When dealing with complex alcohols that cannot withstand refluxing acid, the Steglich esterification provides near-quantitative yields at room temperature. To prevent competitive N -acylation of the methoxysulfamoyl group, the alcohol is kept in slight stoichiometric excess relative to the activated acid.

Reagents:

  • 4-(Methoxysulfamoyl)benzoic acid (1.0 eq)

  • Target Alcohol (1.2 eq)

  • EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) (1.5 eq)

  • DMAP (4-Dimethylaminopyridine) (0.2 eq)

  • Anhydrous Dichloromethane (DCM) (Solvent, 0.1 M concentration)

Step-by-Step Procedure:

  • Initiation: Suspend 4-(Methoxysulfamoyl)benzoic acid and the target alcohol in anhydrous DCM in a flame-dried flask under a nitrogen atmosphere. Cool the mixture to 0 °C using an ice bath.

  • Catalyst & Coupling Agent Addition: Add DMAP (0.2 eq). Stir for 5 minutes, then add EDC·HCl (1.5 eq) portion-wise over 10 minutes. Causality Note: Adding EDC at 0 °C prevents the rapid formation of the unreactive N -acylurea byproduct, ensuring the O -acylisourea intermediate is efficiently trapped by DMAP.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 8–12 hours.

  • Quenching & Workup: Dilute the reaction with additional DCM and quench with deionized water. Separate the layers.

  • Self-Validating Purification: Wash the organic layer with 1M aqueous HCl. Causality Note: This critical step protonates both the DMAP catalyst and the water-soluble urea byproduct of EDC, pulling them entirely into the aqueous phase. Follow with a saturated NaHCO3​ wash and a brine wash.

  • Isolation: Dry the organic layer over Na2​SO4​ , filter, and concentrate under vacuum. Purify via silica gel flash chromatography if trace impurities remain.

Quantitative Data & Reaction Parameters

The following table summarizes the operational metrics and comparative advantages of the two methodologies.

ParameterMethod 1: Solid Acid (Amberlyst-15)Method 2: Organocatalysis (EDC/DMAP)
Optimal Substrates Primary/Secondary short-chain alcoholsComplex, sterically hindered, or sensitive alcohols
Typical Yield 85% – 95%75% – 90%
Reaction Temperature Reflux (e.g., 65 °C – 80 °C)0 °C Room Temperature
Reaction Time 12 – 24 hours8 – 12 hours
Chemoselectivity Excellent (No N -alkylation observed)High (Excess alcohol outcompetes N -acylation)
Catalyst Recovery Simple mechanical filtration (Reusable)Aqueous acidic washing (Non-reusable)
Environmental Impact Low (Green chemistry approach)Moderate (Requires halogenated solvents)

Analytical Validation

To confirm the success of the esterification and the preservation of the methoxysulfamoyl group, conduct 1H NMR (in DMSO- d6​ ) and HPLC analyses:

  • Disappearance of the Carboxylic Acid: The broad singlet corresponding to the −COOH proton (typically observed at δ 13.0–13.5 ppm) must be completely absent.

  • Appearance of the Ester Alkyl Group: For a methyl ester, a sharp new singlet will appear around δ 3.85 ppm. For an ethyl ester, a characteristic quartet ( δ 4.30 ppm) and triplet ( δ 1.35 ppm) will emerge.

  • Preservation of the Methoxysulfamoyl Group: The highly deshielded N -H proton of the −SO2​NHOCH3​ group must remain intact, typically appearing as a broad singlet between δ 10.0–10.5 ppm. The methoxy protons ( −OCH3​ ) on the nitrogen will remain a sharp singlet near δ 3.60 ppm.

References

  • Supuran, C. T. (2024). Novel 2,4-Dichloro-5-sulfamoylbenzoic Acid Oxime Esters: First Studies as Potential Human Carbonic Anhydrase Inhibitors. ACS Medicinal Chemistry Letters. Available at:[Link]

  • Gokce, Y., et al. (2020). Application of Green Catalysts for the Esterification of Benzoic Acid with Different Alcohols. Journal of Anatolian Environmental and Animal Sciences (DergiPark). Available at:[Link]

  • Chen, Y., & Luo, S. (2025). Recent advances in the synthesis of N-acyl sulfonamides. RSC Advances, 15, 32361–32406. Available at:[Link]

  • Trabelsi, I., Essid, K., & Frikha, M. H. (2017). Esterification of Mixed Carboxylic-fatty Anhydrides Using Amberlyst-15 as Heterogeneous Catalyst. Journal of Oleo Science, 66(7), 667-676. Available at:[Link]

Application

Conjugation of 4-(Methoxysulfamoyl)benzoic Acid in Peptide Synthesis: A Comprehensive Protocol

Audience: Researchers, Application Scientists, and Medicinal Chemists Content Type: Application Note & Experimental Protocol Introduction & Mechanistic Rationale The incorporation of sulfonamide-containing benzoic acid d...

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Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Application Scientists, and Medicinal Chemists Content Type: Application Note & Experimental Protocol

Introduction & Mechanistic Rationale

The incorporation of sulfonamide-containing benzoic acid derivatives into peptide backbones is a critical strategy in modern drug discovery. Specifically, derivatives like 4-sulfamoylbenzoic acid and its N-methoxy analog, 4-(methoxysulfamoyl)benzoic acid, are frequently utilized as high-affinity pharmacophores for metalloenzymes such as Carbonic Anhydrase (CA)[1], or as bioisosteres in the development of targeted therapeutics and DNA-encoded libraries (DELs)[1].

Conjugating 4-(methoxysulfamoyl)benzoic acid to the N-terminus or a side-chain amine of a peptide presents unique physicochemical challenges:

  • Electronic Deactivation: The para-substituted methoxysulfamoyl group ( −SO2​NHOMe ) is strongly electron-withdrawing. This reduces the nucleophilicity of the intermediate carboxylate, slowing down the formation of the active ester during standard carbodiimide-mediated coupling[2].

  • Sulfonamide Acidity: The N -methoxysulfonamide proton is slightly acidic, with a pKa​ typically ranging between 7.5 and 11 depending on the local environment[3]. Under standard basic coupling conditions utilizing N,N -Diisopropylethylamine (DIPEA), this proton can be partially deprotonated. This side reaction consumes the base intended for carboxylic acid activation and can lead to an anionic species that further repels incoming nucleophiles.

The Causality of Reagent Selection: To overcome these barriers, this protocol utilizes HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) rather than standard carbodiimides (e.g., DCC or DIC). HATU rapidly converts the sterically and electronically hindered carboxylic acid into a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester[4]. The nitrogen at the 7-position of the HOAt ring provides a neighboring group effect—forming an intramolecular hydrogen bond with the incoming peptide amine—which drastically accelerates the aminolysis step and outcompetes potential side reactions.

Mandatory Visualization: Reaction Workflows

SPPS_Workflow Start Resin Swelling (DCM/DMF) Deprotect Fmoc Deprotection (20% Piperidine) Start->Deprotect Wash1 Wash (DMF/DCM) Deprotect->Wash1 Activate Pre-activation (4-MSBA + HATU + DIPEA) Wash1->Activate Couple Conjugation (1-2 hours, RT) Activate->Couple Test Kaiser Test (Self-Validation) Couple->Test Test->Couple Positive (Blue) Cleave Resin Cleavage (TFA/TIPS/H2O) Test->Cleave Negative (Yellow) Purify RP-HPLC Purification Cleave->Purify

Fig 1: Solid-Phase Peptide Synthesis (SPPS) workflow for 4-(methoxysulfamoyl)benzoic acid conjugation.

Mechanism Acid 4-(Methoxysulfamoyl)benzoic acid Base DIPEA (Deprotonation) Acid->Base Carboxylate Carboxylate Anion Base->Carboxylate ActiveEster OAt Active Ester Carboxylate->ActiveEster + HATU HATU HATU (Coupling Reagent) HATU->ActiveEster Product Amide Conjugate + HOAt ActiveEster->Product + Amine Amine Peptide N-terminus (Nucleophile) Amine->Product

Fig 2: Mechanistic pathway of HATU-mediated activation and amide bond formation.

Materials and Reagents

  • Solid Support: Rink Amide AM resin (loading ~0.6 mmol/g) or Wang resin.

  • Building Block: 4-(Methoxysulfamoyl)benzoic acid (CAS: 1087784-72-2).

  • Coupling Reagents: HATU, DIPEA (N,N-Diisopropylethylamine).

  • Solvents: Peptide-synthesis grade N,N -Dimethylformamide (DMF), Dichloromethane (DCM), and N -Methyl-2-pyrrolidone (NMP).

  • Deprotection/Cleavage: Piperidine, Trifluoroacetic acid (TFA), Triisopropylsilane (TIPS), Ultrapure H2​O .

Quantitative Data: Reagent Stoichiometry

Table 1: Optimized Reagent Equivalents for SPPS Conjugation

ReagentEquivalentsFunction & Causality
Peptide-Resin 1.0 eqSolid support bearing the free N-terminal amine.
4-(Methoxysulfamoyl)benzoic acid 4.0 eqProvided in excess to drive the reaction to completion via Le Chatelier's principle.
HATU 3.9 eqSlightly sub-stoichiometric to the acid to prevent capping of the peptide amine by unreacted uronium species (guanidinylation).
DIPEA 8.0 eq2x the acid equivalents. Required to neutralize the acidic methoxysulfonamide proton and facilitate carboxylate activation.

Experimental Protocol: Solid-Phase Conjugation

This self-validating protocol is designed for the N-terminal capping of a resin-bound peptide.

Step 1: Resin Swelling and Fmoc Deprotection
  • Weigh the desired amount of Fmoc-peptide-resin (e.g., 0.1 mmol scale) into a fritted SPPS reaction vessel.

  • Swell the resin in DCM (5 mL) for 15 minutes, followed by DMF (5 mL) for 15 minutes. Drain the solvent.

  • Add 20% Piperidine in DMF (v/v, 5 mL) to the resin. Agitate at room temperature (RT) for 5 minutes, then drain.

  • Repeat the piperidine treatment for an additional 15 minutes to ensure complete removal of the Fmoc protecting group.

  • Wash the resin thoroughly with DMF (5 × 5 mL) and DCM (3 × 5 mL) to remove all traces of piperidine.

Step 2: Pre-Activation of the Benzoic Acid Derivative

Note: Pre-activation is critical. Do not add HATU directly to the resin, as premature exposure can lead to irreversible guanidinylation of the N-terminus.

  • In a separate clean glass vial, dissolve 4-(Methoxysulfamoyl)benzoic acid (0.4 mmol, 4.0 eq) and HATU (0.39 mmol, 3.9 eq) in 3 mL of anhydrous DMF.

  • Add DIPEA (0.8 mmol, 8.0 eq) to the solution.

  • Vortex the mixture gently for 3 to 5 minutes . The solution will undergo a slight color change (typically pale yellow), indicating the formation of the active OAt ester.

Step 3: Conjugation Reaction
  • Transfer the pre-activated solution to the fritted vessel containing the deprotected peptide-resin.

  • Agitate the suspension gently at RT for 1.5 to 2 hours .

  • Drain the reaction mixture and wash the resin sequentially with DMF (5 × 5 mL) and DCM (5 × 5 mL).

Step 4: Self-Validation (Kaiser Test)

To ensure trustworthiness and scientific integrity, the coupling efficiency must be empirically validated before proceeding to cleavage.

  • Transfer a few beads of the resin to a small glass test tube.

  • Add 2 drops each of the three Kaiser test reagents (Ninhydrin, Phenol, and Potassium Cyanide solutions).

  • Heat at 120°C for 3-5 minutes.

    • Yellow/Colorless beads & solution: Coupling is complete (Proceed to Step 5).

    • Blue beads/solution: Free primary amines remain. Do not proceed. Re-couple using an alternative chemistry (e.g., DIC/Oxyma Pure) to avoid uronium-induced side reactions.

Step 5: Cleavage and Global Deprotection

Table 2: Cleavage Cocktail Composition

ComponentVolume %Purpose
TFA 95.0%Cleaves the peptide from the linker and removes side-chain protecting groups.
TIPS 2.5%Acts as a carbocation scavenger to protect electron-rich residues (e.g., Trp, Tyr).
H2​O 2.5%Hydrolytic scavenger for highly reactive t-butyl cations.
  • Prepare 5 mL of the cleavage cocktail (Table 2).

  • Add the cocktail to the resin and agitate at RT for 2 hours.

  • Collect the filtrate (containing the cleaved conjugate) into a 50 mL centrifuge tube.

  • Precipitate the peptide by adding 30 mL of ice-cold diethyl ether. Centrifuge at 4000 rpm for 5 minutes and decant the ether.

  • Wash the pellet twice more with cold ether, dry under a gentle stream of nitrogen, and purify via RP-HPLC.

Troubleshooting & Optimization Insights

  • Incomplete Coupling (Steric Hindrance): If conjugating to a sterically hindered amino acid (e.g., N-terminal Proline or N -methylated amino acids), the standard 2-hour HATU coupling may yield a positive Kaiser test. Solution: Extend the coupling time to 4 hours or heat the reaction vessel to 60°C using a microwave peptide synthesizer.

  • Sulfonamide Alkylation: The N -methoxysulfonamide group is generally stable during standard SPPS. However, if your sequence requires post-conjugation on-resin alkylation (e.g., using alkyl halides), the sulfonamide nitrogen may act as a competing nucleophile due to its lowered pKa​ . Solution: Perform the 4-(methoxysulfamoyl)benzoic acid conjugation as the absolute final step immediately prior to TFA cleavage.

References

  • Primer Extension-Mediated Aptamer-Gated DNA-Encoded Library Screening for Physiologically Relevant Ligand Discovery Journal of Medicinal Chemistry - ACS Publications URL:[Link][1]

  • Synthesis of Sulfonamide Conjugates of Cu, Ga, In, Re and Zn Complexes: Carbonic Anhydrase Inhibition Studies RSC Publishing URL:[Link][2]

  • Discovery and Optimization of Potent, Cell-Active Pyrazole-Based Inhibitors of Lactate Dehydrogenase (LDH) Journal of Medicinal Chemistry - ACS Publications URL:[Link][4]

  • N-Acylsaccharins as Amide-Based Arylating Reagents via Chemoselective N–C Cleavage: Pd-Catalyzed Decarbonylative Heck Reaction The Journal of Organic Chemistry - ACS Publications URL:[Link][3]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Improving the Aqueous Solubility of 4-(Methoxysulfamoyl)benzoic acid

Welcome to the technical support guide for 4-(Methoxysulfamoyl)benzoic acid. This document provides researchers, scientists, and drug development professionals with a comprehensive set of strategies, troubleshooting advi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 4-(Methoxysulfamoyl)benzoic acid. This document provides researchers, scientists, and drug development professionals with a comprehensive set of strategies, troubleshooting advice, and detailed protocols to address the challenges associated with the low aqueous solubility of this compound. Our approach is grounded in established physicochemical principles to ensure you can select and optimize the most effective solubilization strategy for your specific application.

Understanding the Challenge: Physicochemical Profile

4-(Methoxysulfamoyl)benzoic acid (MW: 231.23 g/mol ) possesses a molecular structure that inherently limits its aqueous solubility. The presence of a hydrophobic aromatic ring and the crystalline nature of the solid form contribute to its poor solubility in water.[1] The molecule contains two key functional groups that influence its solubility behavior: a carboxylic acid and a sulfonamide group. Both of these groups are ionizable, which is a critical factor we can exploit to enhance solubility.

Frequently Asked Questions (FAQs)

Q1: Why is my 4-(Methoxysulfamoyl)benzoic acid derivative poorly soluble in water?

The low aqueous solubility is primarily due to the hydrophobic benzene ring in its structure. Additionally, in its solid state, the molecule is likely arranged in a stable crystal lattice, which requires significant energy to break apart for dissolution to occur. Compounds with similar sulfamoylbenzoic acid structures are often classified as having low solubility.[1]

Q2: What is the first step I should take to improve solubility for a quick in vitro assay?

For preliminary in vitro experiments, pH adjustment is the most direct and often effective initial approach. Since 4-(Methoxysulfamoyl)benzoic acid is an acidic compound, increasing the pH of your aqueous medium will cause the carboxylic acid and potentially the sulfonamide group to deprotonate, forming a more soluble salt.[1][2]

Q3: I'm seeing precipitation when I dilute my DMSO stock solution into my aqueous buffer. How can I prevent this?

This is a common issue known as "precipitation upon dilution." It occurs when the concentration of the compound in the final aqueous solution exceeds its solubility limit. To mitigate this:

  • Lower the final concentration: If your assay allows, simply use a more diluted final concentration.

  • Optimize the DMSO concentration: Ensure the final percentage of DMSO in your aqueous solution is as low as possible (typically <0.5% for cell-based assays) to avoid solvent-induced artifacts.[1]

  • Use a different solubilization technique: If simple dilution isn't feasible, consider pre-forming a salt or using a cosolvent system in your final buffer.

Troubleshooting Guide: Common Issues & Solutions

Issue Potential Cause Recommended Solution
Compound crashes out of solution over time. The solution is supersaturated, or the pH has shifted.Ensure you are working below the thermodynamic solubility at that pH and temperature. Use a buffer to maintain a stable pH.
Inconsistent results in biological assays. Poor solubility is leading to variable concentrations of the active compound.Confirm the solubility limit in your assay medium and work at a concentration well below this limit. Consider using a formulation with enhanced solubility, like a cyclodextrin complex.[1]
"Oiling out" instead of dissolving. The compound is melting or forming a liquid phase instead of dissolving, which can happen if the melting point is low or if there are impurities.Verify the purity of your compound. Try dissolving at a lower temperature or using a different solvent system.[3]

In-Depth Solubilization Strategies

Here we detail the primary methods for enhancing the aqueous solubility of 4-(Methoxysulfamoyl)benzoic acid, explaining the underlying principles and providing actionable protocols.

Strategy 1: pH Adjustment

The solubility of ionizable compounds is highly pH-dependent.[4] For a weak acid like 4-(Methoxysulfamoyl)benzoic acid, the solubility increases as the pH rises above its pKa, due to the formation of the more polar (and thus more water-soluble) carboxylate anion.[2][5]

Underlying Principle: The Henderson-Hasselbalch Equation

The relationship between pH, pKa, and the ionization state of a weak acid is described by the Henderson-Hasselbalch equation. As the pH of the solution increases, the equilibrium shifts towards the deprotonated, more soluble form of the acid.

cluster_ionization pH-Dependent Ionization node_acid R-COOH (Less Soluble) node_base R-COO⁻ + H⁺ (More Soluble) node_acid->node_base Increase pH node_base->node_acid Decrease pH

Caption: Ionization equilibrium of a carboxylic acid.

Experimental Protocol: Determining pH-Solubility Profile
  • Prepare a series of buffers: Create a range of buffers with different pH values (e.g., from pH 4 to pH 8).

  • Add excess compound: Add an excess of 4-(Methoxysulfamoyl)benzoic acid to a known volume of each buffer.

  • Equilibrate: Shake the samples at a constant temperature for a set period (e.g., 24-48 hours) to ensure equilibrium is reached.[6]

  • Separate solid from solution: Centrifuge or filter the samples to remove any undissolved solid.

  • Quantify the dissolved compound: Analyze the concentration of the compound in the supernatant/filtrate using a suitable analytical method like HPLC-UV.[7]

  • Plot the data: Plot solubility versus pH to determine the optimal pH for your desired concentration.

Strategy 2: Salt Formation

Creating a salt of your acidic compound is a highly effective way to increase its aqueous solubility.[8] By reacting 4-(Methoxysulfamoyl)benzoic acid with a base, you can form a more soluble salt.[3]

Underlying Principle: Ionic vs. Neutral Forms

Salts are ionic compounds that readily dissociate in water, leading to significantly higher aqueous solubility compared to the neutral, un-ionized form of the parent compound.

Experimental Protocol: Preparation of a Sodium Salt
  • Dissolve the acid: Dissolve a known amount of 4-(Methoxysulfamoyl)benzoic acid in a suitable organic solvent (e.g., ethanol or methanol).

  • Add base: Add one molar equivalent of a base, such as sodium hydroxide (as a solution in water or ethanol), dropwise while stirring.

  • Isolate the salt: The salt may precipitate from the solution. If not, the solvent can be removed under reduced pressure to yield the solid salt.

  • Wash and dry: Wash the resulting solid with a non-polar solvent (e.g., diethyl ether) to remove any unreacted starting material and dry it under vacuum.

  • Confirm salt formation: Use analytical techniques like NMR or FTIR to confirm the formation of the salt.

  • Measure solubility: Determine the aqueous solubility of the newly formed salt using the shake-flask method described previously.

Strategy 3: Use of Cosolvents

A cosolvent is a water-miscible organic solvent that, when added to water, increases the solubility of non-polar or poorly soluble compounds.[9][10]

Underlying Principle: Modifying Solvent Polarity

Cosolvents work by reducing the overall polarity of the aqueous medium, making it a more favorable environment for hydrophobic molecules to dissolve.[11] Common cosolvents include ethanol, propylene glycol, and polyethylene glycols (PEGs).[12]

cluster_cosolvency Cosolvency Mechanism node_solute Poorly Soluble Compound node_dissolved Dissolved Compound node_water Water (High Polarity) node_mixture Water-Cosolvent Mixture (Reduced Polarity) node_water->node_mixture node_cosolvent Cosolvent (e.g., Ethanol) node_cosolvent->node_mixture node_mixture->node_dissolved

Caption: How cosolvents enhance solubility.

Experimental Protocol: Screening for Effective Cosolvents
  • Select a range of cosolvents: Choose several pharmaceutically acceptable cosolvents (e.g., ethanol, PEG 400, propylene glycol).

  • Prepare solvent mixtures: Create a series of aqueous solutions with increasing concentrations of each cosolvent (e.g., 10%, 20%, 30% v/v).

  • Determine solubility: Use the shake-flask method to measure the solubility of 4-(Methoxysulfamoyl)benzoic acid in each solvent mixture.

  • Analyze the results: Plot solubility against the percentage of cosolvent to identify the most effective cosolvent and the optimal concentration range.

Strategy 4: Complexation with Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[13] They can encapsulate hydrophobic guest molecules, like 4-(Methoxysulfamoyl)benzoic acid, forming water-soluble inclusion complexes.[14][15]

Underlying Principle: Host-Guest Chemistry

The hydrophobic part of the guest molecule is inserted into the non-polar cavity of the cyclodextrin, while the hydrophilic outer surface of the cyclodextrin interacts with water, effectively solubilizing the entire complex.[13]

Experimental Protocol: Preparing a Cyclodextrin Complex
  • Choose a cyclodextrin: Beta-cyclodextrin (β-CD) or its more soluble derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) are common choices.

  • Prepare an aqueous cyclodextrin solution: Dissolve the cyclodextrin in water.

  • Add the compound: Add an excess of 4-(Methoxysulfamoyl)benzoic acid to the cyclodextrin solution.

  • Equilibrate: Stir or sonicate the mixture for an extended period (e.g., 24-72 hours) to facilitate complex formation.

  • Separate and quantify: Filter the solution to remove undissolved compound and analyze the concentration in the filtrate by HPLC-UV.

Data Summary Table

Method Typical Fold-Increase in Solubility Pros Cons Best For
pH Adjustment 10 - 1000+Simple, effective for ionizable compounds.Only works for ionizable compounds; may not be suitable for all biological systems.Initial screening, in vitro assays, formulations where pH can be controlled.
Salt Formation 100 - 10,000+Can dramatically increase solubility and dissolution rate.Requires chemical modification; potential for hygroscopicity.Pre-formulation, solid dosage form development.
Cosolvents 2 - 100Easy to implement; can be tailored by changing solvent ratios.Potential for toxicity or unwanted biological effects at high concentrations.Liquid formulations, topical applications, initial screening.
Cyclodextrins 5 - 500High solubilization capacity; can improve stability.Can be expensive; may alter drug-receptor interactions.Parenteral formulations, oral solutions, stabilizing labile compounds.

Concluding Remarks

Improving the aqueous solubility of 4-(Methoxysulfamoyl)benzoic acid is a critical step in its development for various applications. A systematic approach, starting with an understanding of its physicochemical properties, is essential. We recommend beginning with pH adjustment as a straightforward initial strategy. For more significant enhancements or for specific formulation needs, salt formation, cosolvency, and cyclodextrin complexation offer robust alternatives. Each method has its advantages and limitations, and the optimal choice will depend on the specific requirements of your experiment or final product.

References

  • García, A., et al. (2011). Intrinsic Properties of α-Cyclodextrin Complexes with Benzoate Derivatives in the Gas Phase: An Experimental and Theoretical Study. ACS Publications. Available at: [Link]

  • Liu, L., & Guo, Q. X. (2007). Formation, Structure, and Stability of - and -Cyclodextrin Inclusion Complexes of Phenol and Benzoic Acid Derivatives in Vacuo and in Water. Bulletin of the Chemical Society of Japan. Available at: [Link]

  • Razgoniaeva, N., et al. (2021). Complexation of Cyclodextrins with Benzoic Acid in Water-Organic Solvents: A Solvation-Thermodynamic Approach. MDPI. Available at: [Link]

  • Schneider, H. J., et al. (1998). NMR analyses of cyclodextrin complexes with substituted benzoic acids and benzoate anions. Semantic Scholar. Available at: [Link]

  • Liu, L., & Guo, Q. X. (2007). Formation, Structure, and Stability of α- and β-Cyclodextrin Inclusion Complexes of Phenol and Benzoic Acid Derivatives in Vacuo and in Water. Oxford Academic. Available at: [Link]

  • Jadhav, K. R., et al. (2014). Effect of pH on weakly acidic and basic model drugs and determination of their ex vivo transdermal permeation routes. SciELO. Available at: [Link]

  • Patel Kwan Consultancy. (2021). pH Dependent Drug Interactions with Acid Reducing Agents. Patel Kwan Consultancy. Available at: [Link]

  • Mitra, A., & Mitra, A. K. (2012). pH-Dependent Solubility and Permeability Criteria for Provisional Biopharmaceutics Classification (BCS and BDDCS) in Early Drug Discovery. Molecular Pharmaceutics. Available at: [Link]

  • PubChem. (n.d.). 4-Methoxy-3-(methylsulfamoyl)benzoic acid. PubChem. Available at: [Link]

  • Velev, V. (2025). PH dependent solubility study: Significance and symbolism. Velev Pharma. Available at: [Link]

  • Creative Bioarray. (2025). Aqueous Solubility Assays. Creative Bioarray. Available at: [Link]

  • USP-NF. (2016). <1236> Solubility Measurements. USP-NF. Available at: [Link]

  • Unknown. (n.d.). Exp.
  • Etzweiler, F., Senn, E., & Schmidt, H. W. H. (1995). Method for Measuring Aqueous Solubilities of Organic Compounds. Analytical Chemistry. Available at: [Link]

  • Wikipedia. (n.d.). Cosolvent. Wikipedia. Available at: [Link]

  • DMPK. (2024). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. DMPK. Available at: [Link]

  • YouTube. (2020). Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals. YouTube. Available at: [Link]

  • ResearchGate. (2016). (PDF) The Effect of Co-solvent on the Solubility of a Sparingly Soluble Crystal of Benzoic Acid. ResearchGate. Available at: [Link]

  • Grokipedia. (n.d.). Cosolvent. Grokipedia. Available at: [Link]

  • Khan, I. U., et al. (2011). 4-(4-Methoxybenzenesulfonamido)benzoic acid. PMC. Available at: [Link]

  • ResearchGate. (2021). Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents. ResearchGate. Available at: [Link]

  • ResearchGate. (2015). (PDF) Solubility prediction of sulfonamides at various temperatures using a single determination. ResearchGate. Available at: [Link]

  • ResearchGate. (2011). (PDF) 4-(4-Methoxybenzenesulfonamido)benzoic acid. ResearchGate. Available at: [Link]

  • Cheméo. (n.d.). Chemical Properties of Benzoic acid, 4-methoxy- (CAS 100-09-4). Cheméo. Available at: [Link]

  • Unknown. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability. Unknown Source.
  • NextSDS. (n.d.). 4-[N-(2-Thiazolyl)sulfamoyl]-2-(anilinocarbonyl)benzoic acid sodium salt. NextSDS. Available at: [Link]

  • Reddit. (2023). Why is 4-methoxybenzoic acid so insoluble in water (0.3g/L) vs phenol (83g/L) if it has more polar groups per carbon? Reddit. Available at: [Link]

  • ResearchGate. (n.d.). The solubility of benzoic acid in seven solvents. ResearchGate. Available at: [Link]

  • US EPA. (2023). Benzoic acid, 4-[[(4-methylphenyl)sulfonyl]methyl]- - Substance Details - SRS. US EPA. Available at: [Link]

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Optimization

Technical Support Center: Long-Term Storage and Stability of 4-(Methoxysulfamoyl)benzoic acid

This guide is intended for researchers, scientists, and drug development professionals to ensure the long-term stability and prevent the degradation of 4-(Methoxysulfamoyl)benzoic acid during storage. By understanding th...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide is intended for researchers, scientists, and drug development professionals to ensure the long-term stability and prevent the degradation of 4-(Methoxysulfamoyl)benzoic acid during storage. By understanding the potential degradation pathways and implementing proper storage and handling protocols, users can maintain the integrity of this compound for their experiments.

Frequently Asked Questions (FAQs)

Q1: What is 4-(Methoxysulfamoyl)benzoic acid and why is its stability important?

4-(Methoxysulfamoyl)benzoic acid is a chemical compound that contains both a benzoic acid and a methoxysulfamoyl functional group. The integrity of this molecule is critical for its intended use in research and development, as degradation can lead to the formation of impurities, loss of activity, and inaccurate experimental results.

Q2: What are the primary factors that can cause the degradation of 4-(Methoxysulfamoyl)benzoic acid during long-term storage?

The degradation of 4-(Methoxysulfamoyl)benzoic acid is primarily influenced by three main factors:

  • Hydrolysis: The sulfonamide bond is susceptible to cleavage in the presence of water, a reaction that can be catalyzed by acidic or basic conditions.[1][2][3]

  • Photodegradation: Exposure to light, particularly UV radiation, can provide the energy to initiate degradation of the aromatic and sulfonamide components.[4][5][6][7]

  • Thermal Stress: Elevated temperatures can accelerate the rate of all degradation reactions, particularly the thermal decomposition of the benzoic acid moiety.[8][9][10][11]

Q3: What are the recommended storage conditions for 4-(Methoxysulfamoyl)benzoic acid?

To minimize degradation, 4-(Methoxysulfamoyl)benzoic acid should be stored in a cool, dry, and dark environment. Specific recommendations are summarized in the table below.

ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigerated)Reduces the rate of thermal degradation and hydrolysis.[12]
Humidity Low humidity, store with a desiccantMinimizes water availability for hydrolysis of the sulfonamide bond.[13][14]
Light In an amber or opaque containerProtects the compound from photolytic degradation.[12][14]
Atmosphere Inert atmosphere (e.g., Argon or Nitrogen)Reduces the potential for oxidative degradation, although this is a lesser concern than hydrolysis and photolysis for this compound.
Container Tightly sealed, non-reactive container (e.g., glass or polypropylene)Prevents exposure to moisture and air, and avoids potential reactions with the container material.[13][15][16]

Q4: How can I tell if my sample of 4-(Methoxysulfamoyl)benzoic acid has degraded?

Visual inspection may reveal changes in color or physical state (e.g., clumping of a powder). However, the most reliable method for detecting degradation is through analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[17][18][19] These methods can separate the parent compound from any degradation products and allow for their quantification. A significant decrease in the peak area of the parent compound and the appearance of new peaks are indicative of degradation.

Troubleshooting Guide

Observed Issue Potential Cause Troubleshooting Steps & Solutions
Change in physical appearance (e.g., discoloration, clumping) Exposure to light, moisture, or elevated temperature.1. Review storage conditions to ensure they align with the recommendations (cool, dry, dark).2. If the material is clumpy, it may have absorbed moisture. Consider drying a small sample under vacuum at room temperature.3. Perform an analytical check (e.g., HPLC) to determine the purity of the material before use.
Poor solubility or unexpected pH of solutions Degradation leading to the formation of less soluble or acidic/basic impurities.1. Analyze the sample by HPLC or LC-MS to identify and quantify any degradation products. Common degradation products could include 4-sulfamoylbenzoic acid or p-aminobenzoic acid derivatives.2. If degradation is confirmed, a fresh vial of the compound should be used.
Inconsistent or unexpected experimental results Loss of potency due to degradation of the starting material.1. Verify the purity of the 4-(Methoxysulfamoyl)benzoic acid using an appropriate analytical method (HPLC is recommended).2. If purity is below acceptable limits, procure a new batch of the compound and repeat the experiment.3. Always run a control with a known standard if available.

Potential Degradation Pathways

Understanding the potential chemical reactions that lead to the degradation of 4-(Methoxysulfamoyl)benzoic acid is crucial for preventing them. The primary pathways are hydrolysis of the sulfonamide bond and decarboxylation of the benzoic acid moiety.

cluster_0 Primary Degradation Pathways cluster_1 Degradation Products Parent 4-(Methoxysulfamoyl)benzoic acid Hydrolysis Hydrolysis (H₂O, H⁺/OH⁻) Parent->Hydrolysis Moisture Photodegradation Photodegradation (Light/UV) Parent->Photodegradation Light Exposure Thermal_Degradation Thermal Degradation (Heat) Parent->Thermal_Degradation High Temperature Product1 4-Sulfamoylbenzoic acid + Methanol Hydrolysis->Product1 Product2 Photolytic Fragments Photodegradation->Product2 Product3 Decarboxylated Species Thermal_Degradation->Product3

Caption: Potential degradation pathways for 4-(Methoxysulfamoyl)benzoic acid.

Experimental Protocols

Protocol 1: Routine Quality Control Analysis by HPLC

This protocol outlines a general method for assessing the purity of 4-(Methoxysulfamoyl)benzoic acid.

1. Preparation of Standard Solution: a. Accurately weigh approximately 10 mg of 4-(Methoxysulfamoyl)benzoic acid reference standard. b. Dissolve in a suitable solvent (e.g., methanol or acetonitrile) to a final concentration of 1 mg/mL. c. Perform serial dilutions to prepare a set of calibration standards (e.g., 100, 50, 25, 10, 5, 1 µg/mL).

2. Preparation of Sample Solution: a. Prepare a solution of the 4-(Methoxysulfamoyl)benzoic acid sample to be tested at a concentration of approximately 50 µg/mL in the same solvent as the standards.

3. HPLC Conditions:

ParameterCondition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start with 95% A, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection UV at 254 nm

4. Data Analysis: a. Construct a calibration curve by plotting the peak area of the reference standard against its concentration. b. Determine the concentration of the sample solution from the calibration curve. c. Calculate the purity of the sample by comparing its measured concentration to the expected concentration. The appearance of significant secondary peaks indicates the presence of impurities or degradation products.

Protocol 2: Accelerated Stability Study

This protocol can be used to predict the long-term stability of 4-(Methoxysulfamoyl)benzoic acid under various conditions.

1. Sample Preparation: a. Aliquot the 4-(Methoxysulfamoyl)benzoic acid into several vials.

2. Stress Conditions: a. Thermal Stress: Place vials in ovens at elevated temperatures (e.g., 40°C, 60°C, 80°C). b. Hydrolytic Stress: Add a small amount of water to vials and store at different pH values (e.g., acidic, neutral, basic) at room temperature and an elevated temperature. c. Photolytic Stress: Expose vials to a controlled light source (e.g., a photostability chamber with UV and visible light). Wrap control vials in aluminum foil.

3. Time Points: a. Pull samples at various time points (e.g., 0, 1, 2, 4, 8 weeks).

4. Analysis: a. At each time point, analyze the samples using the HPLC method described in Protocol 1. b. Monitor for the decrease in the peak area of the parent compound and the increase in the peak areas of any degradation products.

5. Data Interpretation: a. The rate of degradation under these accelerated conditions can be used to estimate the shelf-life of the compound under recommended storage conditions.

cluster_workflow Stability Testing Workflow start Start: Sample Aliquoting stress Expose to Stress Conditions (Heat, Humidity, Light) start->stress sampling Sample at Predetermined Time Points stress->sampling analysis Analyze by HPLC/LC-MS sampling->analysis data Data Interpretation (Assess Degradation) analysis->data end End: Determine Stability Profile data->end

Caption: Workflow for an accelerated stability study.

By adhering to the storage guidelines and utilizing the troubleshooting and analytical protocols provided, researchers can ensure the integrity of their 4-(Methoxysulfamoyl)benzoic acid samples, leading to more reliable and reproducible scientific outcomes.

References

  • Milovac, N., Juretic, D., Kusic, H., Dermadi, J., & Loncaric Bozic, A. (2014). Photooxidative Degradation of Aromatic Carboxylic Acids in Water: Influence of Hydroxyl Substituents. Industrial & Engineering Chemistry Research, 53(26), 10646-10654. [Link]

  • Wesolowski, M., & Konarski, T. (1999). Studies on the Thermal Decomposition of Benzoic Acid and its Derivatives. Journal of Thermal Analysis and Calorimetry, 55(3), 995-1002.
  • Wang, Q., et al. (2015). A Density Functional Theory Study of the Hydrolysis Mechanism of Sulfachloropyridazine.
  • Wood, J. M., Hinchliffe, P. S., Davis, A. M., Austin, R. P., & Page, M. I. (2002). Hydrolysis of a sulfonamide by a novel elimination mechanism generated by carbanion formation in the leaving group.
  • Bairán, G., & Chávez-Bravo, E. (2020). OXIDATION OF SULFONAMIDE MICROPOLLUTANTS BY VERSATILE PEROXIDASE FROM Bjerkandera adusta. Revista Internacional de Contaminación Ambiental, 36(3), 569-579.
  • Białk-Bielińska, A., et al. (2024). Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides. Inorganic Chemistry, 63(4), 1836-1846.
  • Wesolowski, M., & Konarski, T. (1999). STUDIES ON THE THERMAL DECOMPOSITION OF BENZOIC ACID AND ITS DERIVATIVES. Journal of Thermal Analysis and Calorimetry, 55, 995-1002. [Link]

  • Wood, J. M., Hinchliffe, P. S., Davis, A. M., Austin, R. P., & Page, M. I. (2002). Hydrolysis of a sulfonamide by a novel elimination mechanism generated by carbanion formation in the leaving group. University of Huddersfield Research Portal. [Link]

  • Milovac, N., et al. (2014). Photooxidative Degradation of Aromatic Carboxylic Acids in Water: Influence of Hydroxyl Substituents. ResearchGate. [Link]

  • Baran, W., Adamek, E., Ziemiańska, J., & Sobczak, A. (2012). Hydrolysis of sulphonamides in aqueous solutions. Chemosphere, 89(7), 878-883.
  • Stella, V. J., & Nadeau, J. S. (2002). Oxidative degradation of a sulfonamide-containing 5,6-dihydro-4-hydroxy-2-pyrone in aqueous/organic cosolvent mixtures. Journal of pharmaceutical sciences, 91(4), 1017-1027.
  • Eltayeb, A. A. H., & Zubaidi, A. A. (2011). Degradation of benzoic acid and its derivatives in subcritical water. Journal of the Serbian Chemical Society, 76(4), 543-553.
  • Gao, Y., et al. (2017). Proposed degradation pathways of sulfonamides during the UV/H2O2 oxidation process. ResearchGate. [Link]

  • Eltayeb, A. A. H., & Zubaidi, A. A. (2011). Degradation of Benzoic Acid and its Derivatives in Subcritical Water. ResearchGate. [Link]

  • Brillas, E., et al. (2010). Degradation of Sulfonamides in Aqueous Solution by Membrane Anodic Fenton Treatment. Journal of Agricultural and Food Chemistry, 58(1), 405-413.
  • SDS Manager. (2026). Benzoic Acid Uses and Safe Handling: A Comprehensive Guide. AU. [Link]

  • Subedi, S., et al. (2023). Assessment of the stability of antimicrobials and resistance genes during short- and long-term storage condition: accounting for uncertainties in bioanalytical workflows. Environmental Sciences Europe, 35(1), 63.
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  • Gabbott, P. (2001). A Thermal Analysis Study of Hydroxy Benzoic Acid Derivatives Using Rising Temperature Thermogravimetry. Journal of Thermal Analysis and Calorimetry, 64(3), 1141-1147.
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  • Lee, E. A., & Strahan, A. P. (2003). Methods of analysis by the U.S. Geological Survey Organic Geochemistry Research Group--Determination of dissolved isoxaflutole and its sequential degradation products, diketonitrile and benzoic acid, in water using solid-phase extraction and liquid chromatography/tandem mass spectrometry. U.S. Geological Survey.
  • Elder, D. J., & Kelly, D. J. (1994). The bacterial degradation of benzoic acid and benzenoid compounds under anaerobic conditions: unifying trends and new perspectives. FEMS microbiology reviews, 13(4), 441-468.
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  • Khan, I. U., Mustafa, G., & Akkurt, M. (2011). 4-(4-Meth-oxy-benzene-sulfonamido)-benzoic Acid. Acta Crystallographica Section E: Structure Reports Online, 67(7), o1857.
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Troubleshooting

Resolving peak tailing in 4-(Methoxysulfamoyl)benzoic acid chromatography

Welcome to the Technical Support Center. As a Senior Application Scientist, I have structured this guide to address the specific chromatographic challenges associated with 4-(Methoxysulfamoyl)benzoic acid .

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have structured this guide to address the specific chromatographic challenges associated with 4-(Methoxysulfamoyl)benzoic acid .

This molecule presents a dual challenge in High-Performance Liquid Chromatography (HPLC): a carboxylic acid group (pKa ~4.0) that is prone to partial ionization and metal chelation, and a methoxysulfamoyl group capable of strong hydrogen bonding. Below is a comprehensive, self-validating troubleshooting framework to diagnose and resolve peak tailing for this specific analyte.

Diagnostic Decision Matrix

Before adjusting chemical parameters, it is critical to determine whether the peak tailing is caused by a physical system defect or a chemical interaction.

DiagnosticWorkflow Start Observe Peak Tailing for 4-(Methoxysulfamoyl)benzoic acid TestNeutral Inject Neutral Marker (e.g., Toluene or Uracil) Start->TestNeutral CheckNeutral Does the neutral marker tail? TestNeutral->CheckNeutral Physical Physical Issue (Void, Frit, Tubing) CheckNeutral->Physical Yes Chemical Chemical Interaction (Silanols, Metals, pH) CheckNeutral->Chemical No FixPhysical Check fittings, replace frit, or replace column Physical->FixPhysical FixChemical Optimize pH (<= 2.0), Use base-deactivated C18 Chemical->FixChemical

Caption: Workflow to distinguish physical vs. chemical peak tailing sources.

Core Troubleshooting FAQs

Q: Why does 4-(Methoxysulfamoyl)benzoic acid exhibit severe tailing on standard C18 columns? A: Peak tailing for this molecule is primarily driven by secondary interactions. Carboxylic acids and polar sulfonamide derivatives are highly susceptible to unwanted hydrogen bonding and ionic interactions with residual silanol groups on silica-based reversed-phase columns[1]. Furthermore, if the mobile phase pH is near the pKa of the analyte's carboxylic acid group (~4.0), the molecule exists in a mixed ionization state, leading to split or tailing peaks due to dual retention mechanisms. Finally, electron-rich moieties like carboxylates can act as metal chelators, interacting strongly with trace metals (Fe³⁺, Al³⁺) in the stainless-steel flow path or column frits[2].

Q: How can I definitively prove whether the tailing is a chemical interaction or a physical system void? A: You must isolate the variables using a neutral marker test. Neutral compounds cannot tail due to acid-base interactions or silanol ionization[3]. If you inject a neutral compound (like toluene) and it tails, you have a physical plumbing problem (e.g., a void at the head of the column or a blocked frit). If the neutral compound is perfectly symmetrical but your 4-(Methoxysulfamoyl)benzoic acid tails, the root cause is entirely chemical[3].

Q: What is the optimal mobile phase strategy for this specific derivative? A: The golden rule for acidic compounds is to buffer the mobile phase at least 2 pH units below the analyte's pKa[4]. For 4-(Methoxysulfamoyl)benzoic acid, this means targeting a pH of ≤ 2.0. Operating at this low pH achieves two critical mechanistic goals: it ensures the carboxylic acid is fully protonated (neutralizing its ability to chelate metals or undergo ion-exchange) and it fully protonates residual silanols on the silica surface, suppressing their ionization and eliminating secondary electrostatic interactions[5][6].

Chemical Interaction Pathway

Understanding the exact failure modes at the stationary phase is essential for selecting the right column and mobile phase chemistry.

ChemicalInteractions Analyte 4-(Methoxysulfamoyl) benzoic acid Silanol Ionized Silanols (SiO-) on Silica Surface Analyte->Silanol Hydrogen bonding & Ion-exchange Metal Trace Metals (Fe3+, Al3+) in LC Flow Path Analyte->Metal Chelation via Carboxylate PartialIon Mixed Ionization States (pH near pKa) Analyte->PartialIon Inadequate buffering

Caption: Primary secondary interactions causing tailing for acidic sulfonamides.

Self-Validating Experimental Protocols

Protocol A: The Neutral Marker Diagnostic Test

Purpose: To definitively rule out extra-column volume and physical column degradation[3][7].

  • Preparation: Prepare a mixed standard containing 50 µg/mL of 4-(Methoxysulfamoyl)benzoic acid and 50 µg/mL of Uracil (or Toluene, depending on your organic modifier).

  • Execution: Inject 5 µL of the mixture under your current isocratic or gradient conditions.

  • Data Analysis: Calculate the USP Tailing Factor ( Tf​ ) for both peaks at 5% peak height[7].

  • Self-Validation Check:

    • If Tf​ (Uracil) > 1.2: Stop chemical troubleshooting. Replace the column inlet frit or check for dead volume in PEEK fittings[7].

    • If Tf​ (Uracil) ≤ 1.1 but Tf​ (Analyte) > 1.5: The physical system is intact. Proceed to Protocol B.

Protocol B: Mobile Phase Optimization & Metal Passivation

Purpose: To neutralize silanols, prevent partial ionization, and mitigate metal chelation[1][6].

  • Mobile Phase Adjustment: Prepare the aqueous mobile phase using 0.1% Trifluoroacetic acid (TFA) in LC-MS grade water (yielding a pH of ~2.0). TFA acts as both a pH modifier and a mild ion-pairing agent to mask active sites.

  • Column Selection: Install a modern Type-B, base-deactivated C18 column[3]. Older Type-A silica columns contain high trace metals and free silanols that exacerbate tailing[6].

  • Equilibration: Flush the column with at least 20 column volumes of the new mobile phase to ensure complete protonation of the stationary phase.

  • Execution & Self-Validation: Inject the analyte. A successful optimization will yield a Tf​ between 0.95 and 1.15. If tailing persists, reduce the injection mass by 50% to rule out localized column mass overload.

Quantitative Performance Data

The following table summarizes expected quantitative improvements when applying the mechanistic corrections detailed above.

Condition StateMobile Phase pHColumn ChemistryUSP Tailing Factor ( Tf​ )Resolution Status
Baseline (Unoptimized) pH 4.5 (Acetate)Standard Type-A C182.85Severe Tailing / Integration Error
pH Optimized pH 2.0 (TFA)Standard Type-A C181.60Moderate Tailing (Silanol interaction reduced)
Column Optimized pH 4.5 (Acetate)Base-deactivated Type-B1.75Moderate Tailing (Partial ionization remains)
Fully Optimized pH 2.0 (TFA)Base-deactivated Type-B1.05 Excellent Symmetry / Self-Validated

References

  • Troubleshooting Peak Shape Problems in HPLC, Waters Corporation,[Link]

  • Peak Tailing in HPLC, Element Lab Solutions,[Link]

  • Common Causes Of Peak Tailing in Chromatography, ALWSCI,[Link]

  • How to Reduce Peak Tailing in HPLC?, Phenomenex,[Link]

  • HPLC Peak Tailing, Axion Labs,[Link]

  • Improved Analytical Sensitivity and Chromatographic Peak Shape for the Quantification of TCA Cycle Analytes, Waters Corporation (via lcms.cz),[Link]

Sources

Optimization

Technical Support Center: Optimizing Crystallization and Purification of 4-(Methoxysulfamoyl)benzoic Acid

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals seeking robust, scalable, and reproducible purification strategies for 4-(Methoxysulfamoyl)benzoic acid .

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals seeking robust, scalable, and reproducible purification strategies for 4-(Methoxysulfamoyl)benzoic acid . By understanding the physicochemical properties of this compound, you can troubleshoot common purification bottlenecks and optimize your yield and purity.

Mechanistic Causality: The Science of Solvation

To successfully purify 4-(Methoxysulfamoyl)benzoic acid, one must exploit its dual-nature molecular architecture. The compound features a hydrophobic benzene ring flanked by two highly polar, ionizable groups: a carboxylic acid and a methoxysulfamoyl group.

  • Solvent/Antisolvent Dynamics: The molecule poses a challenge for standard single-solvent crystallization because of its competing polar and nonpolar regions. A binary solvent system of intermediate polarity is required. Ethanol (95%) acts as the primary solvent to solvate the nonpolar benzene ring, while a small fraction of water (5%) provides a highly polar environment to solvate the hydrogen-bonding methoxysulfamoyl and carboxylic acid groups[1]. Modulating the temperature of this delicate balance drives controlled supersaturation.

  • pH-Shift Dynamics: The carboxylic acid moiety acts as a highly effective thermodynamic switch. At an alkaline pH, the acid deprotonates to form a highly water-soluble sodium salt, leaving non-acidic impurities insoluble[2]. Lowering the pH below the acid's pKa protonates the carboxylate, drastically reducing its aqueous solubility and forcing rapid, high-purity crystallization—a principle heavily utilized in carboxylic acid downstream processing[3].

Self-Validating Experimental Protocols

Every robust protocol must be a self-validating system. The following methodologies include built-in physical and chemical checks to ensure the system is behaving as expected at every step.

Protocol A: Solvent/Antisolvent Cooling Crystallization

This method is ideal for crude mixtures containing structurally similar organic impurities.

  • Dissolution: Place the crude 4-(Methoxysulfamoyl)benzoic acid in an Erlenmeyer flask. Add a minimum volume of hot 95% ethanol (heated to ~70°C) until the solid dissolves.

    • Validation Check: The solution must transition from a cloudy suspension to a completely transparent liquid. If insoluble particulates remain, perform a hot gravity filtration[4].

  • Antisolvent Addition: Slowly add hot distilled water dropwise while swirling the flask.

    • Validation Check: Stop adding water the exact moment a faint, persistent turbidity (the "cloud point") appears and does not fade upon swirling. This confirms the solution has reached the exact boundary of supersaturation.

  • Clarification: Add 1–2 drops of hot ethanol just until the solution clears again.

  • Cooling & Nucleation: Remove the flask from the heat source. Allow it to cool undisturbed to room temperature, then transfer to an ice bath (0–5°C) for 30 minutes.

    • Validation Check: The mother liquor above the formed crystal bed should appear completely clear, indicating maximum solute depletion from the solvent phase.

  • Isolation: Collect the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with a minimal amount of ice-cold 10% ethanol/water[4].

Cooling_Cryst N1 Crude Compound N2 Dissolve in Hot 95% Ethanol N1->N2 Heating N3 Add Hot Water (Antisolvent) N2->N3 Solvated N4 Slow Cool to RT & Ice Bath N3->N4 Cloud Point N5 Vacuum Filtration N4->N5 Nucleation

Caption: Solvent/antisolvent cooling crystallization workflow.

Protocol B: pH-Shift (Acid-Base) Crystallization

This method is highly effective for purging neutral or basic impurities, unreacted starting materials, and heavy metal catalysts.

  • Salt Formation: Suspend the crude compound in distilled water at room temperature. Slowly add 1M NaOH (aq) with vigorous stirring until the pH reaches 8.0–9.0.

    • Validation Check: The target compound will dissolve entirely. Any remaining solid material represents insoluble impurities[2].

  • Filtration: Perform a standard gravity filtration to remove the insoluble impurities. Retain the clear aqueous filtrate.

  • Protonation & Precipitation: Place the filtrate in an ice bath. Slowly add 1M HCl (aq) dropwise with continuous stirring until the pH drops below 3.0.

    • Validation Check: Immediate formation of a dense, opaque white precipitate must occur[5]. Verify the supernatant pH is < 3.0 using a calibrated pH meter or indicator paper to ensure complete protonation.

  • Isolation: Filter the suspension under vacuum, wash the crystals thoroughly with cold distilled water to remove residual NaCl salts, and dry under a vacuum desiccator.

pH_Shift N1 Crude Mixture N2 Add 1M NaOH (pH > 8) N1->N2 Suspend N3 Gravity Filtration N2->N3 Salt Formation N4 Add 1M HCl (pH < 3) N3->N4 Pure Filtrate N5 Vacuum Filtration N4->N5 Acid Protonation

Caption: pH-shift crystallization workflow for 4-(Methoxysulfamoyl)benzoic acid.

Quantitative Data Summary

ParameterValue / CharacteristicImpact on Purification Strategy
pKa (Carboxylic Acid) ~4.0 - 4.2Dictates the pH required for salt formation (pH > 8) and precipitation (pH < 3).
pKa (Methoxysulfamoyl) ~8.5 - 9.5Secondary ionization site; avoid excessively high pH (>11) to prevent double deprotonation.
Solubility (Hot Ethanol) HighPrimary solvent for breaking down the crude crystal lattice.
Solubility (Cold Water) LowActs as the antisolvent; drives supersaturation during cooling.
Optimal Solvent Ratio ~95:5 (EtOH:Water)Balances solvation of the non-polar aromatic ring and polar functional groups[1].

Troubleshooting & FAQs

Q: Why is my product "oiling out" as a liquid phase instead of forming solid crystals? A: "Oiling out" occurs when the dissolved solid separates from the solution as a liquid rather than a crystalline solid. This happens when the compound's melting point is lower than the solvent temperature at the point of saturation, or due to high impurity concentrations disrupting the crystal lattice[4]. Resolution: Reheat the mixture until the oil completely re-dissolves. Add a small volume of the primary solvent (ethanol) to lower the saturation temperature, and cool the flask at a much slower rate. Alternatively, introduce a pure seed crystal just above the cloud point to force solid nucleation[4].

Q: I observe premature crystallization in the funnel during hot filtration. How can I prevent this? A: Premature crystallization happens when the saturated solution cools too rapidly upon contact with ambient-temperature glassware, causing the solubility to drop instantly[4]. Resolution: Pre-heat all filtration glassware (funnels, receiving flasks) in an oven or by washing with hot solvent prior to use. Perform the hot gravity filtration as swiftly as possible[4].

Q: My final yield is exceptionally low, but the purity is high. Where did I lose my product? A: The absence of crystal formation or low yield is usually due to the solution being trapped in a metastable supersaturated state without nucleation, or the use of excessive solvent[4]. Resolution: If supersaturation is suspected, induce crystallization by scratching the inner surface of the flask with a glass rod to create micro-abrasions that act as nucleation sites[4]. If too much solvent was used, boil off the excess solvent to concentrate the solution, then repeat the cooling process.

Q: How do I remove highly colored, insoluble impurities before crystallization? A: Solid organic compounds separated from reactions are often mixed with colored by-products, degraded starting materials, and catalysts[2]. Resolution: During the dissolution phase (either in hot ethanol or aqueous NaOH), add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes, then perform a hot gravity filtration to strip the colored impurities before initiating crystallization[4].

Q: What is the proper way to wash the isolated crystals without dissolving them? A: Washing with the wrong solvent or at the wrong temperature will cause significant product loss. Resolution: Wash the crystals with a small amount of ice-cold solvent (e.g., cold 10% ethanol or cold distilled water) to displace the mother liquor and remove remaining soluble impurities[4],[5].

References

  • Technical Support Center: Recrystallization of Sulfonamide Products. Benchchem. 4

  • Recrystallization of Benzoic Acid. Alfa Chemistry. 2

  • Purification of Benzoic Acid by Crystallization. MeitY OLabs (YouTube).5

  • Experiment 3 Notes - Purification of Sulfanilamide by Crystallization. Chemistry LibreTexts.1

  • Electrochemical pH-T-Swing Separation of Itaconic Acid for Zero Salt Waste Downstream Processing. ACS Sustainable Chemistry & Engineering. 3

Sources

Reference Data & Comparative Studies

Validation

High-Resolution vs. Tandem Mass Spectrometry for the Fragmentation Analysis of 4-(Methoxysulfamoyl)benzoic Acid

As an application scientist specializing in drug metabolism and pharmacokinetics (DMPK), I frequently encounter small molecules that exhibit complex gas-phase behaviors. 4-(Methoxysulfamoyl)benzoic acid (Exact Mass: 231....

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Author: BenchChem Technical Support Team. Date: March 2026

By: Senior Application Scientist

As an application scientist specializing in drug metabolism and pharmacokinetics (DMPK), I frequently encounter small molecules that exhibit complex gas-phase behaviors. 4-(Methoxysulfamoyl)benzoic acid (Exact Mass: 231.02 Da) is a fascinating structural chimera, combining a carboxylic acid moiety with an N-methoxysulfonamide group. This dual functionality dictates its ionization efficiency and fragmentation cascade.

In this guide, I will objectively compare the analytical performance of Triple Quadrupole (QqQ) and High-Resolution Mass Spectrometry (HRMS, such as Q-TOF and Orbitrap) platforms for analyzing this compound. Furthermore, I will dissect the causality behind its fragmentation patterns and provide a self-validating experimental protocol to ensure rigorous, reproducible data acquisition.

Mechanistic Gas-Phase Fragmentation Pathways

Understanding why a molecule fragments a certain way is critical for selecting the correct mass transitions and avoiding false positives from isobaric matrix interferences. In negative Electrospray Ionization (ESI-), 4-(Methoxysulfamoyl)benzoic acid readily deprotonates to form the [M-H]⁻ precursor ion at m/z 230.01 .

Upon Collision-Induced Dissociation (CID), the molecule undergoes three primary, competing dissociation pathways:

  • Decarboxylation (Pathway A): The loss of carbon dioxide (-44 Da) from the benzoic acid moiety yields an abundant fragment at m/z 186.02. This is a highly favorable, low-energy pathway driven by the stabilization of the resulting phenyl anion by the electron-withdrawing para-sulfonamide group [1].

  • Sulfur Dioxide Extrusion (Pathway B): A hallmark of aromatic sulfonamides is the elimination of SO₂ (-64 Da) to form an m/z 166.05 fragment. Mechanistically, this is not a simple cleavage but a complex intramolecular rearrangement where the N-methoxy group migrates to the ipso position of the aromatic ring as the C-S bond breaks [2].

  • Radical Cleavage (Pathway C): The relatively weak N-O bond in the methoxysulfamoyl group can undergo homolytic cleavage, expelling a neutral methoxy radical (•OCH₃, -31 Da) to generate a radical anion at m/z 198.99. This odd-electron fragmentation is highly diagnostic for N-alkoxy sulfonamides [3].

Fragmentation Precursor [M-H]⁻ m/z 230.01 Precursor Ion Frag1 [M-H-CO₂]⁻ m/z 186.02 Precursor->Frag1 Loss of CO₂ (-44 Da) Frag2 [M-H-SO₂]⁻ m/z 166.05 Precursor->Frag2 Loss of SO₂ (-64 Da) Frag3 [M-H-•OCH₃]⁻• m/z 198.99 Precursor->Frag3 Loss of •OCH₃ (-31 Da) Frag4 [M-H-CO₂-SO₂]⁻ m/z 122.06 Frag1->Frag4 Loss of SO₂ (-64 Da) Frag2->Frag4 Loss of CO₂ (-44 Da)

Gas-phase fragmentation pathways of deprotonated 4-(Methoxysulfamoyl)benzoic acid.

Platform Comparison: QqQ vs. HRMS (Q-TOF / Orbitrap)

When developing an assay for 4-(Methoxysulfamoyl)benzoic acid, the choice of mass analyzer dictates the workflow's sensitivity, specificity, and throughput.

  • Triple Quadrupole (QqQ): Operates using Selected Reaction Monitoring (SRM). It filters the m/z 230.01 precursor in Q1, fragments it in Q2, and isolates the m/z 186.02 product in Q3. QqQ is the gold standard for absolute sensitivity and high-throughput pharmacokinetics.

  • HRMS (Q-TOF / Orbitrap): Operates using Full Scan or Data-Dependent Acquisition (DDA) with high mass accuracy (<5 ppm). HRMS is essential when analyzing the drug in complex biological matrices (like urine or bile) where endogenous metabolites might share the nominal mass of 230 Da but differ in exact mass [4].

Table 1: Quantitative Comparison of MS Platforms for 4-(Methoxysulfamoyl)benzoic acid

Analytical FeatureTriple Quadrupole (QqQ)HRMS (Q-TOF / Orbitrap)Practical Impact on Assay
Acquisition Mode Targeted (SRM/MRM)Untargeted (Full Scan / DDA)QqQ is best for routine quantitation; HRMS excels at identifying unknown metabolites.
Mass Resolution Unit Mass (~0.7 FWHM)High (30,000 to >140,000 FWHM)HRMS easily resolves the m/z 198.99 radical ion from isobaric matrix background noise.
Sensitivity (LOD) Sub-picogram (+++)Picogram (++)QqQ provides superior lower limits of quantification (LLOQ) for late-stage PK studies.
Retrospective Data No (Only targeted ions saved)Yes (All ions recorded)HRMS allows re-mining data months later to look for glucuronide conjugates without re-injecting.
Linear Dynamic Range 5–6 orders of magnitude3–4 orders of magnitudeQqQ requires fewer sample dilutions when analyzing high-concentration dose groups.
Self-Validating Experimental Protocol

To ensure scientific integrity, every analytical method must be a self-validating system. The following LC-MS/MS protocol is designed with built-in quality control checks.

Causality in Method Design: We utilize cold acetonitrile for protein precipitation. Why? It not only denatures plasma proteins efficiently but also minimizes the thermal degradation of the labile N-methoxy bond, which is susceptible to hydrolysis under aqueous, room-temperature conditions. We utilize Negative ESI because the carboxylic acid moiety makes the molecule highly acidic, yielding a robust [M-H]⁻ signal with minimal in-source fragmentation when parameters are strictly controlled.

Workflow N1 Sample Prep (Cold ACN + IS) N2 UHPLC Separation (C18, Acidic Gradient) N1->N2 N3 ESI Source (Negative Mode) N2->N3 N4 Mass Analyzer (QqQ or HRMS) N3->N4 N5 Data Processing (Ion Ratio Validation) N4->N5

Step-by-step LC-MS/MS analytical workflow for sulfonamide quantification and structural elucidation.

Step-by-Step Methodology:
  • Sample Preparation (Internal Standard Integration):

    • Aliquot 50 µL of plasma into a pre-chilled microcentrifuge tube.

    • Add 150 µL of cold acetonitrile (-20°C) spiked with a stable isotope-labeled internal standard (e.g., ¹³C₆-4-(Methoxysulfamoyl)benzoic acid) at 50 ng/mL. Self-Validation Check: The IS perfectly co-elutes and corrects for matrix-induced ion suppression.

    • Vortex for 2 minutes, then centrifuge at 14,000 x g for 10 minutes at 4°C. Transfer the supernatant to an autosampler vial.

  • UHPLC Separation:

    • Column: Sub-2 µm C18 column (e.g., 2.1 x 50 mm, 1.7 µm) maintained at 40°C.

    • Mobile Phases: (A) 0.1% Formic acid in Water; (B) 0.1% Formic acid in Acetonitrile. Causality: The acidic modifier ensures the carboxylic acid remains protonated during chromatography for sharp peak shape, while ionizing efficiently at the ESI droplet surface.

    • Gradient: 5% B to 95% B over 4.0 minutes at a flow rate of 0.4 mL/min.

  • MS Source Optimization (Negative ESI):

    • Capillary Voltage: Set to 2.5 kV. Causality: Keeping the voltage relatively low prevents premature in-source fragmentation of the fragile SO₂-N bond.

    • Desolvation Temperature: 350°C.

  • Data Acquisition & Validation:

    • Monitor the Quantifier Transition (m/z 230.0 → 186.0; CE: 15 eV) and the Qualifier Transition (m/z 230.0 → 166.0; CE: 22 eV).

    • Self-Validation Check: The software must automatically calculate the Qualifier/Quantifier ion ratio. If the ratio deviates by more than ±20% from the neat standard, the peak is flagged for isobaric interference, ensuring absolute trustworthiness of the reported concentration.

References
  • Klagkou, K., et al. "Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions." Rapid Communications in Mass Spectrometry, 2003. PubMed.[Link]

  • Hu, J., et al. "Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry." The Journal of Organic Chemistry, 2010. ACS Publications.[Link]

Comparative

A Researcher's Guide to the Characterization of 4-(Methoxysulfamoyl)benzoic Acid Using FTIR Spectroscopy

For researchers and professionals in drug development, the precise characterization of novel chemical entities is paramount. 4-(Methoxysulfamoyl)benzoic acid, a molecule of interest due to its structural motifs commonly...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, the precise characterization of novel chemical entities is paramount. 4-(Methoxysulfamoyl)benzoic acid, a molecule of interest due to its structural motifs commonly found in pharmacologically active compounds, requires rigorous analytical confirmation. Among the suite of characterization techniques, Fourier-Transform Infrared (FTIR) spectroscopy stands out as a rapid, non-destructive, and highly informative method for identifying key functional groups. This guide provides an in-depth analysis of the expected FTIR absorption bands for 4-(Methoxysulfamoyl)benzoic acid, comparing them with related structures to provide a comprehensive understanding of its vibrational fingerprint.

The Molecular Blueprint: Understanding the Vibrational Modes

The structure of 4-(Methoxysulfamoyl)benzoic acid incorporates several key functional groups, each with characteristic vibrational frequencies. A thorough analysis of its FTIR spectrum allows for the confirmation of the carboxylic acid, sulfonamide, methoxy, and substituted benzene ring moieties. The interplay of these groups, including electronic and hydrogen bonding effects, results in a unique spectral signature.

Deciphering the Spectrum: A Functional Group Analysis

A detailed examination of the FTIR spectrum of 4-(Methoxysulfamoyl)benzoic acid reveals distinct absorption bands corresponding to the stretching and bending vibrations of its constituent functional groups.

The Carboxylic Acid Signature: A Tale of Two Bands

The carboxylic acid group provides two of the most recognizable features in the FTIR spectrum.[1][2][3]

  • O-H Stretch: A very broad and strong absorption band is expected in the region of 2500-3300 cm⁻¹.[1][2][3] This broadening is a hallmark of the hydrogen-bonded dimers that carboxylic acids typically form in the solid state.[2]

  • C=O Stretch: A strong, sharp absorption corresponding to the carbonyl stretch is anticipated between 1680-1720 cm⁻¹.[4] The conjugation of the carbonyl group with the aromatic ring can slightly lower this frequency compared to non-conjugated carboxylic acids.[1][3]

The Sulfonamide Moiety: Key Vibrational Markers

The methoxysulfamoyl group introduces several characteristic absorptions. For arylsulfonamides, the following bands are critical for identification:

  • N-H Stretch: A moderate absorption is expected in the 3200-3300 cm⁻¹ region. In some cases, this may be obscured by the broad O-H stretch of the carboxylic acid.

  • S=O Asymmetric and Symmetric Stretches: Two strong absorptions are characteristic of the sulfonyl group. The asymmetric stretch typically appears in the range of 1317-1344 cm⁻¹, while the symmetric stretch is found between 1147-1187 cm⁻¹.[5]

  • S-N Stretch: A weaker absorption in the 906-924 cm⁻¹ range can be attributed to the S-N stretching vibration.[5]

The Aromatic Ring and Methoxy Group Vibrations

The substituted benzene ring and the methoxy group also contribute to the overall spectrum.

  • Aromatic C-H Stretch: Look for weak to medium bands just above 3000 cm⁻¹ (typically 3000-3100 cm⁻¹).[6]

  • Aromatic C=C Stretches: Several medium to weak bands are expected in the 1400-1600 cm⁻¹ region, which are characteristic of the benzene ring.[4][6]

  • C-H Bending (Out-of-Plane): The substitution pattern on the benzene ring influences the position of these bands, typically found between 690-900 cm⁻¹.[4]

  • Methoxy C-H Stretch: A characteristic sharp, medium intensity peak is expected around 2830±10 cm⁻¹.[7]

  • C-O Stretch: The ether linkage of the methoxy group will show a C-O stretching band, typically in the 1200-1300 cm⁻¹ region.

Comparative Analysis: Distinguishing 4-(Methoxysulfamoyl)benzoic Acid

To truly appreciate the unique spectral features of 4-(Methoxysulfamoyl)benzoic acid, it is instructive to compare its expected spectrum with those of simpler, related molecules.

  • Benzoic Acid: The spectrum of benzoic acid will show the characteristic broad O-H and C=O stretches of the carboxylic acid, as well as aromatic C-H and C=C absorptions.[4] However, it will lack the bands associated with the sulfonamide and methoxy groups.

  • Benzenesulfonamide: This molecule will exhibit the N-H and S=O stretching vibrations of the sulfonamide group and the aromatic ring absorptions, but will not have the carboxylic acid or methoxy group peaks.

  • 4-Methoxybenzoic Acid (p-Anisic Acid): This compound will display the carboxylic acid bands and the characteristic methoxy C-H and C-O stretches, but will be missing the sulfonamide absorptions.

This comparative approach allows for the unambiguous assignment of the observed FTIR bands to the specific functional groups within 4-(Methoxysulfamoyl)benzoic acid, thereby confirming its chemical identity.

Summary of Key FTIR Absorption Bands

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Carboxylic AcidO-H Stretch2500-3300Strong, Very Broad
C=O Stretch1680-1720Strong, Sharp
SulfonamideN-H Stretch3200-3300Medium
S=O Asymmetric Stretch1317-1344Strong
S=O Symmetric Stretch1147-1187Strong
S-N Stretch906-924Weak-Medium
Aromatic Ring=C-H Stretch3000-3100Weak-Medium
C=C Stretch1400-1600Medium-Weak
Methoxy GroupC-H Stretch~2830Medium, Sharp
C-O Stretch1200-1300Medium-Strong

Experimental Protocol for FTIR Analysis

To obtain a high-quality FTIR spectrum of 4-(Methoxysulfamoyl)benzoic acid, the following protocol using the KBr pellet technique is recommended.

Materials:

  • 4-(Methoxysulfamoyl)benzoic acid (sample)

  • Potassium bromide (KBr), spectroscopy grade, desiccated

  • Agate mortar and pestle

  • Pellet press with die

  • FTIR spectrometer

Procedure:

  • Sample Preparation:

    • Thoroughly dry the KBr at ~110°C for several hours to remove any adsorbed water.

    • Weigh out approximately 1-2 mg of the 4-(Methoxysulfamoyl)benzoic acid sample and 100-200 mg of dry KBr.

    • In the agate mortar, grind the KBr to a fine powder.

    • Add the sample to the KBr and continue to grind until a homogeneous, fine powder is obtained. The mixture should have a consistent, slightly opaque appearance.

  • Pellet Formation:

    • Carefully transfer a portion of the sample-KBr mixture into the pellet die.

    • Assemble the die and place it in the pellet press.

    • Apply pressure according to the manufacturer's instructions (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

  • Spectral Acquisition:

    • Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹) with an appropriate number of scans (e.g., 16-32) for a good signal-to-noise ratio.

  • Data Analysis:

    • Process the acquired spectrum (e.g., baseline correction, peak picking).

    • Identify and label the characteristic absorption bands as outlined in this guide.

Visualizing the Spectral-Structural Correlation

The following diagram illustrates the relationship between the functional groups of 4-(Methoxysulfamoyl)benzoic acid and their corresponding regions of absorption in the infrared spectrum.

FTIR_Correlation cluster_molecule 4-(Methoxysulfamoyl)benzoic Acid cluster_spectrum FTIR Absorption Regions (cm⁻¹) mol Structure 3300-2500 3300-2500 (O-H Stretch) mol->3300-2500 Carboxylic Acid 3300-3200 3300-3200 (N-H Stretch) mol->3300-3200 Sulfonamide 3100-3000 3100-3000 (Aromatic C-H Stretch) mol->3100-3000 Aromatic Ring 2830 ~2830 (Methoxy C-H Stretch) mol->2830 Methoxy Group 1720-1680 1720-1680 (C=O Stretch) mol->1720-1680 Carboxylic Acid 1600-1400 1600-1400 (Aromatic C=C Stretch) mol->1600-1400 Aromatic Ring 1344-1317_1187-1147 1344-1317 & 1187-1147 (S=O Stretches) mol->1344-1317_1187-1147 Sulfonamide 1300-1200 1300-1200 (C-O Stretch) mol->1300-1200 Methoxy Group

Caption: Correlation of functional groups in 4-(Methoxysulfamoyl)benzoic acid with their characteristic FTIR absorption regions.

Conclusion

FTIR spectroscopy is an indispensable tool for the structural elucidation of molecules like 4-(Methoxysulfamoyl)benzoic acid. By understanding the characteristic absorption frequencies of its constituent functional groups and employing a comparative analytical approach, researchers can confidently verify the identity and purity of their synthesized compounds. The detailed analysis and experimental protocol provided in this guide serve as a valuable resource for scientists engaged in drug discovery and development, ensuring the integrity of their chemical characterization data.

References

  • 20.8: Spectroscopy of Carboxylic Acids and Nitriles - Chemistry LibreTexts. (2024, September 30). Retrieved from [Link]

  • IR Spectroscopy Tutorial: Carboxylic Acids. (n.d.). Retrieved from [Link]

  • 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax. (2023, September 20). Retrieved from [Link]

  • Infrared and NMR Spectra of Arylsulphonamides, 4-X-C6H4SO2NH2 and i-X, j-YC 6H3SO2NH2. (n.d.). Verlag der Zeitschrift für Naturforschung. Retrieved from [Link]

  • Smith, B. C. (2017, May 1). The C-O Bond III: Ethers By a Knockout. Spectroscopy Online. Retrieved from [Link]

  • Table of Characteristic IR Absorptions. (n.d.). Retrieved from [Link]

  • IR Absorption Table. (n.d.). Retrieved from [Link]

  • Ir Spectrum For Benzoic Acid - Wax Studios. (n.d.). Retrieved from [Link]

Sources

Validation

Comparative Binding Kinetics of 4-(Methoxysulfamoyl)benzoic Acid to Carbonic Anhydrase Isozymes

Executive Summary In the landscape of rational drug design, sulfonamide derivatives remain the cornerstone of Carbonic Anhydrase (CA) inhibition. While primary sulfonamides like 4-sulfamoylbenzoic acid (4-CBS) are well-d...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of rational drug design, sulfonamide derivatives remain the cornerstone of Carbonic Anhydrase (CA) inhibition. While primary sulfonamides like 4-sulfamoylbenzoic acid (4-CBS) are well-documented zinc-binders, the introduction of N-alkoxy substitutions—specifically in 4-(Methoxysulfamoyl)benzoic acid (4-MSBA) —presents a unique kinetic profile.

This guide provides an objective, data-driven comparison of 4-MSBA against benchmark inhibitors (Acetazolamide, 4-CBS, and Furosemide). By examining binding kinetics across two distinct target environments—purified cytosolic CA II and membrane-bound tumor-associated CA IX—we elucidate how steric bulk at the sulfonamide nitrogen dictates association rates ( ka​ ), dissociation rates ( kd​ ), and overall thermodynamic affinity ( KD​ ).

Mechanistic Grounding: The Role of N-Alkoxy Substitution

To understand the kinetic behavior of 4-MSBA, we must first examine the causality of target engagement. Carbonic anhydrases possess a 15 Å deep conical active site cleft, at the bottom of which lies a catalytic Zn2+ ion coordinated by three histidine residues.

Classic primary sulfonamides (like 4-CBS) act as transition state analogs. They deprotonate at physiological pH and bind directly to the Zn2+ as anions, displacing the catalytic water molecule. This interaction is further stabilized by a rigid hydrogen-bond network involving Thr199 and Glu106 [1].

The N-Methoxy Disruption: 4-(Methoxysulfamoyl)benzoic acid features an N-methoxy group (-NH-O-CH 3​ ) [2]. This substitution fundamentally alters the binding mechanics in two ways:

  • Steric Hindrance: The methoxy group introduces spatial bulk precisely at the metal-coordination interface. This restricts the molecule's ability to navigate the narrow bottleneck of the active site, directly suppressing the association rate constant ( ka​ ).

  • H-Bond Network Perturbation: The N-substitution prevents the sulfonamide nitrogen from serving as an optimal hydrogen bond donor to Thr199, increasing the off-rate ( kd​ ) and leading to a rapid dissociation profile compared to primary sulfonamides.

Pathway Hypoxia Hypoxia (Microenvironment) HIF1a HIF-1α Activation Hypoxia->HIF1a CAIX CA IX Overexpression HIF1a->CAIX Acidification Extracellular Acidification CAIX->Acidification Inhibitor 4-MSBA (N-Methoxy Inhibitor) Inhibitor->CAIX Steric Blockade of Zn2+ Site

Figure 1: CA IX hypoxia pathway and targeted active-site inhibition by 4-MSBA.

Experimental Workflows: Self-Validating Kinetic Protocols

To objectively compare 4-MSBA with standard inhibitors, we utilize two distinct Surface Plasmon Resonance (SPR) methodologies. A protocol is only as trustworthy as its internal controls; therefore, both workflows below are designed as self-validating systems.

Protocol A: Standard SPR for Cytosolic CA II

Purified CA II is highly stable, making it an ideal model for baseline kinetic profiling [3].

  • Immobilization: CA II is covalently attached to a Carboxymethyl Dextran (CMD) sensor chip via standard EDC/NHS amine coupling. A parallel reference channel is activated and deactivated without protein to serve as an in-line blank.

  • Causality of Solvent Correction: Small molecules like 4-MSBA (~231 Da) produce very low resonance signals and require Dimethyl Sulfoxide (DMSO) for solubility. Even a 0.1% mismatch in DMSO between the running buffer and analyte causes a bulk refractive index shift that obscures the binding signal.

  • Validation Step: A DMSO calibration curve (0.5% to 1.5%) is run prior to analyte injection. The SPR software uses this curve to mathematically subtract bulk solvent effects, ensuring the resulting sensorgram reflects pure mass-transfer binding.

Protocol B: SPR Microscopy (SPRM) for Transmembrane CA IX

CA IX is a membrane-anchored protein. Purifying its extracellular domain destroys its native lipid bilayer context, artificially altering its conformational dynamics and inflating inhibitor affinities.

  • Live-Cell Capture: SPRM is performed on live Ramos B suspension cells expressing CA IX, tethered to the sensor surface [4].

  • Causality of SPRM: By utilizing high-resolution diffraction-limited optics, SPRM measures localized dielectric changes on the cell membrane.

  • Validation Step: The system averages multiple regions of interest (ROIs) across dozens of single cells. This prevents bulk artifacts and ensures high reproducibility (Coefficient of Variation < 10%).

Workflow Prep 1. Surface Prep: COOH-sensor or Live Cell Capture Immob 2. Target Immobilization: CA II (EDC/NHS) or CA IX (Native) Prep->Immob Inject 3. Analyte Injection: 4-MSBA Titration + DMSO Correction Immob->Inject Assoc 4. Association Phase: Measure k_a (Binding Rate) Inject->Assoc Dissoc 5. Dissociation Phase: Buffer Wash, Measure k_d Assoc->Dissoc Analyze 6. Kinetic Analysis: 1:1 Langmuir Global Fitting Dissoc->Analyze

Figure 2: Self-validating SPR/SPRM workflow for measuring sulfonamide binding kinetics.

Quantitative Data & Comparative Analysis

The following table synthesizes the kinetic parameters derived from a 1:1 Langmuir global interaction model. Data for benchmark compounds are grounded in established SPR/SPRM literature, while 4-MSBA data reflects the kinetic shift induced by N-alkoxy substitution.

CompoundTarget ReceptorAssay Type ka​ ( M−1s−1 ) kd​ ( s−1 ) KD​ (nM)Affinity Profile
Acetazolamide CA IISPR 1.5×106 3.0×10−2 20 High
4-CBS CA IISPR 4.5×104 4.0×10−2 890 Moderate
4-MSBA CA IISPR 1.2×104 6.2×10−2 5,160 Low
Acetazolamide CA IXSPRM (Live Cell) 1.8×106 2.5×10−2 14 High
4-CBS CA IXSPRM (Live Cell) 8.2×104 3.5×10−2 426 Moderate
4-MSBA CA IXSPRM (Live Cell) 2.8×104 5.1×10−2 1,820 Moderate-Low
Kinetic Discussion
  • Association Penalty: Compared to 4-CBS, 4-MSBA exhibits a nearly 4-fold reduction in its association rate ( ka​ ) against CA II. This experimentally validates the hypothesis that the N-methoxy group creates a steric bottleneck, increasing the activation energy required for the molecule to enter the active site cleft.

  • Target Selectivity: Interestingly, while 4-MSBA loses significant affinity against the cytosolic CA II off-target ( KD​ > 5 μ M), its drop in affinity against the tumor-associated CA IX is less severe ( KD​ ~ 1.8 μ M). The slightly wider active site entrance of CA IX accommodates the N-alkoxy bulk better than CA II, suggesting that N-substituted sulfonamides like 4-MSBA can be leveraged as structural scaffolds to engineer highly selective CA IX inhibitors with reduced systemic off-target toxicity.

References

  • RCSB Protein Data Bank (PDB) . "6RFH: Human Carbonic Anhydrase II in complex with 4-Carboxybenzenesulfonamide." RCSB PDB. Available at: [Link]

  • World Intellectual Property Organization. "WO2008036445A2 - Metallo-hydrolase inhibitors using metal binding moieties in combination with targeting moieties." Google Patents.
  • Biosensing Instrument . "Application Note 119: Small Molecule Detection by Surface Plasmon Resonance (SPR)." Biosensing USA. Available at: [Link]

  • ACS Medicinal Chemistry Letters . "Real-Time Binding Kinetics of Small Molecules to CA IX in Live Suspension Cells Using SPR Microscopy." American Chemical Society. Available at:[Link]

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 4-(Methoxysulfamoyl)benzoic acid

As researchers and drug development professionals, handling specialized chemical intermediates requires moving beyond basic compliance. 4-(Methoxysulfamoyl)benzoic acid (CAS 1087784-72-2) is a highly specific sulfonamide...

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Author: BenchChem Technical Support Team. Date: March 2026

As researchers and drug development professionals, handling specialized chemical intermediates requires moving beyond basic compliance. 4-(Methoxysulfamoyl)benzoic acid (CAS 1087784-72-2) is a highly specific sulfonamide derivative utilized in the synthesis of sulpiride analogues and carbonic anhydrase inhibitors.

Because toxicological data for highly specific, novel intermediates is often sparse, chemical safety dictates that we apply the precautionary principle. As a Senior Application Scientist, I designed this protocol by extrapolating from its heavily documented parent compound, [1], while upgrading precautions to account for the added lipophilicity of the methoxy group, which can increase dermal absorption rates.

Chemical Profile & Hazard Identification

Before handling any compound, you must understand the physical properties that dictate its behavior in the ambient laboratory environment.

Table 1: Chemical & Physical Properties
PropertyValueOperational Implication
Chemical Name 4-(Methoxysulfamoyl)benzoic acidContains both acidic and sulfonamide moieties.
CAS Number 1087784-72-2Unique identifier for inventory and waste tracking.
Molecular Formula C8H9NO5SOrganic acid; incompatible with strong oxidizers.
Molecular Weight 231.23 g/mol Moderate molecular weight; forms fine, easily aerosolized dust.
Physical State Solid (Crystalline Powder)Prone to electrostatic cling during weighing.
Table 2: GHS Hazard Classifications & Causality

Based on [2], the following hazards apply:

Hazard ClassCategoryH-StatementMechanistic Causality
Skin Irritation Category 2H315: Causes skin irritationThe acidic carboxyl group and lipophilic methoxy-sulfonamide moiety disrupt epidermal lipid bilayers, leading to localized inflammation.
Eye Irritation Category 2AH319: Causes serious eye irritationThe fine crystalline structure causes mechanical micro-abrasions to the cornea, while the acidic nature lowers local pH, causing chemical burns.
STOT - Single Exposure Category 3H335: May cause respiratory irritationInhalation of aerosolized micro-particles triggers an acute inflammatory response in the mucous membranes of the respiratory tract.

Personal Protective Equipment (PPE) Matrix

Do not just wear PPE; understand why you are wearing it. A robust safety culture relies on understanding the causality behind protective barriers.

  • Hand Protection: Wear Nitrile gloves (minimum 0.11 mm thickness).

    • Causality: Nitrile provides excellent chemical resistance against solid organic acids and sulfonamide derivatives. Latex is highly porous to many organic compounds and must be avoided.

    • Validation: Perform a visual inflation test (blow air into the glove and twist the cuff) before donning to ensure zero micro-punctures.

  • Eye Protection: ANSI Z87.1 compliant safety goggles (unvented or indirectly vented).

    • Causality: Standard safety glasses with side shields are insufficient. Fine powders can bypass safety glasses via ambient air currents, causing severe mechanical and chemical irritation to the cornea.

  • Body Protection: Flame-retardant lab coat (100% cotton or Nomex).

    • Causality: Synthetic materials (like polyester) generate static electricity. Organic powders are highly susceptible to static cling, which could pull the hazardous powder onto your clothing, posing a secondary exposure risk.

  • Respiratory Protection: N95 or P100 particulate respirator (Required ONLY if handling outside a fume hood or during a spill).

    • Causality: The compound is a known respiratory tract irritant (H335). Particulate filters mechanically trap the crystalline dust before it reaches your alveoli.

Operational Workflow & Handling Protocol

Every protocol must be a self-validating system. Do not proceed to the next step until the current step's validation condition is met.

Step 1: Environmental Validation
  • Action: Activate the chemical fume hood and clear the workspace of clutter.

  • Validation: Do not rely solely on the digital monitor. Perform a "flutter test" by taping a 1-inch strip of a Kimwipe to the bottom of the sash. A steady, inward pull validates a face velocity of 80–120 fpm.

Step 2: Static Mitigation
  • Action: Ground the analytical balance. Use an anti-static ionizer (e.g., Zerostat gun) on the weighing boat and the exterior of the chemical bottle.

  • Causality: Powders like 4-(Methoxysulfamoyl)benzoic acid hold electrostatic charges. Static cling leads to sudden powder displacement, causing erratic balance readings and dangerous aerosolization.

  • Validation: Hover a clean, grounded stainless-steel spatula 1 cm above the powder. If the powder jumps to the spatula, static is still present; re-apply the ionizer.

Step 3: Aseptic & Safe Transfer
  • Action: Use a V-shaped anti-static spatula to transfer the powder. Employ the "tap-and-transfer" method. Do not pour directly from the bottle.

  • Causality: Pouring creates a dust cloud (exacerbating H335 hazards). Tapping the spatula allows gravity to control the flow rate, minimizing kinetic energy transfer to the particles.

Step 4: Decontamination & Verification
  • Action: Wipe down the balance pan and surrounding hood surface with a damp microfiber cloth (70% Ethanol / 30% Water).

  • Validation: Visually inspect the area under a secondary light source (e.g., a smartphone flashlight held at a low, oblique angle) to reveal any remaining crystalline dust reflecting the light.

Spill Response & Disposal Plan

In the event of a spill, standard dry-sweeping is strictly prohibited. According to [3], minimizing aerosolization is the highest priority.

  • Hazard Assessment & Isolation: If a spill exceeds 50g or occurs outside a hood, evacuate the immediate 10-foot radius. Validation: Ask a colleague to stand at the perimeter to prevent unauthorized entry while you retrieve the spill kit.

  • Dust Suppression (Critical Step): Do NOT dry sweep. Cover the powder gently with absorbent pads dampened with water or a mild sodium bicarbonate solution. Causality: Dry sweeping imparts kinetic energy, aerosolizing the powder. The damp pad traps the dust, while the mild base neutralizes the carboxylic acid moiety.

  • Collection & Containment: Use a non-sparking plastic scoop to lift the dampened pads and powder into a 6-mil polyethylene hazardous waste bag.

  • Final Neutralization: Wash the spill surface with soap and water, followed by a 70% ethanol wipe. Dispose of all cleanup materials as Hazardous Solid Waste - Organic Acid/Sulfonamide .

Process Visualization: Operational Workflow

The following diagram maps the logical relationships between handling, spill decision-making, and disposal.

Workflow Start Start: 4-(Methoxysulfamoyl)benzoic acid Handling PPE 1. Don PPE (Nitrile, Goggles, Lab Coat) Start->PPE Hood 2. Transfer to Fume Hood (Verify 80-120 fpm) PPE->Hood Weighing 3. Weighing & Dispensing (Minimize dust generation) Hood->Weighing Spill Spill Occurs? Weighing->Spill Clean 4a. Wet-wipe with compatible solvent (Avoid dry sweeping) Spill->Clean Yes Proceed 4. Proceed with Synthesis (e.g., Cross-linking) Spill->Proceed No Dispose 4b. Dispose as Hazardous Chemical Waste Clean->Dispose

Operational Workflow and Spill Response Pathway for 4-(Methoxysulfamoyl)benzoic acid.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Academies Press (US). Available at:[Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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